molecular formula C10H15NO B12959622 (S)-3-(1-Aminobutyl)phenol

(S)-3-(1-Aminobutyl)phenol

Número de catálogo: B12959622
Peso molecular: 165.23 g/mol
Clave InChI: AMEJFGQGKYMTCT-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S)-3-(1-Aminobutyl)phenol is a chiral aminophenol compound that serves as a valuable intermediate in organic and medicinal chemistry research. Its structure, featuring a phenol group and a chiral primary amine separated by a butyl chain, makes it a versatile building block for the development of asymmetric catalysts and ligands . Research on analogous chiral 1,3-aminophenols demonstrates their significant potential as promoters in enantioselective reactions, such as the addition of diethylzinc to aldehydes, where they can achieve high enantiomeric excess . Furthermore, structurally similar compounds, such as (S)-4-(1-Aminobutyl)phenol, have been investigated in medicinal chemistry for their binding affinity to neurotransmitter receptors, suggesting potential research applications in neuropharmacology . The primary amine and phenolic hydroxyl groups provide two distinct sites for chemical modification, enabling reactions such as acylation, Schiff base formation, and electrophilic aromatic substitution, which are useful for creating libraries of derivatives for various research applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C10H15NO

Peso molecular

165.23 g/mol

Nombre IUPAC

3-[(1S)-1-aminobutyl]phenol

InChI

InChI=1S/C10H15NO/c1-2-4-10(11)8-5-3-6-9(12)7-8/h3,5-7,10,12H,2,4,11H2,1H3/t10-/m0/s1

Clave InChI

AMEJFGQGKYMTCT-JTQLQIEISA-N

SMILES isomérico

CCC[C@@H](C1=CC(=CC=C1)O)N

SMILES canónico

CCCC(C1=CC(=CC=C1)O)N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-(1-Aminoethyl)phenol: A Chiral Phenolic Amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-3-(1-Aminoethyl)phenol is a chiral organic compound featuring a phenol ring substituted with a chiral aminoethyl group at the meta position. This unique structural arrangement, combining a phenolic hydroxyl group and a primary amine on a stereogenic center, makes it a valuable building block in medicinal chemistry and asymmetric synthesis. The presence of both acidic (phenolic) and basic (amino) functionalities, along with its chirality, imparts specific physicochemical properties and biological recognition capabilities. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, potential applications, and safe handling procedures.

Chemical Structure and Properties

The chemical structure of (S)-3-(1-Aminoethyl)phenol consists of a benzene ring with a hydroxyl group and an (S)-1-aminoethyl group at positions 1 and 3, respectively.

Molecular Structure:

Key Physicochemical Properties:

A summary of the key physicochemical properties of (S)-3-(1-Aminoethyl)phenol and its hydrochloride salt is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property(S)-3-(1-Aminoethyl)phenol(S)-3-(1-Aminoethyl)phenol hydrochlorideReference(s)
CAS Number 123982-81-02829279-56-1[1][2]
Molecular Formula C₈H₁₁NOC₈H₁₂ClNO[1][2]
Molecular Weight 137.18 g/mol 173.64 g/mol [1][2]
Appearance SolidSolid[1][2]
Boiling Point 266.3 °C at 760 mmHgNot available[1]
Storage Temperature 4°CRoom Temperature, under inert atmosphere[1][2]
Purity Typically ≥95%Typically ≥95%[1][2]

Synthesis and Purification

The enantioselective synthesis of chiral amines like (S)-3-(1-Aminoethyl)phenol is a critical aspect of pharmaceutical development. While a specific, detailed protocol for this exact molecule is not widely published, a general and robust strategy involves the asymmetric reduction of a corresponding ketimine or the resolution of a racemic mixture.

General Enantioselective Synthesis Strategy

A common approach for the synthesis of chiral primary amines is the asymmetric hydrogenation of a prochiral imine or the reductive amination of a ketone. The following diagram illustrates a conceptual workflow for the synthesis of (S)-3-(1-Aminoethyl)phenol.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Imine Formation cluster_reaction2 Step 2: Asymmetric Reduction cluster_reaction3 Step 3: Deprotection cluster_product Final Product 3-Hydroxyacetophenone 3-Hydroxyacetophenone Imine_Formation Reaction with a chiral amine or ammonia followed by protection 3-Hydroxyacetophenone->Imine_Formation 1. Chiral Amine or NH3 2. Protecting Group Asymmetric_Reduction Diastereoselective reduction or Asymmetric hydrogenation with a chiral catalyst Imine_Formation->Asymmetric_Reduction Reducing Agent (e.g., NaBH4 for diastereoselective) or H2, Chiral Catalyst Deprotection Removal of protecting groups Asymmetric_Reduction->Deprotection Appropriate deprotection conditions Final_Product (S)-3-(1-Aminoethyl)phenol Deprotection->Final_Product

Caption: Conceptual workflow for the enantioselective synthesis of (S)-3-(1-Aminoethyl)phenol.

Exemplary Experimental Protocol: Asymmetric Reductive Amination

This protocol outlines a generalized procedure for the asymmetric reductive amination of 3-hydroxyacetophenone, a plausible precursor. The choice of chiral auxiliary or catalyst is critical for achieving high enantioselectivity.

Materials:

  • 3-Hydroxyacetophenone

  • Ammonia or a chiral amine (e.g., (R)-α-methylbenzylamine)

  • A suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or H₂ with a chiral catalyst)

  • A suitable solvent (e.g., methanol, dichloromethane, or tetrahydrofuran)

  • Acid and base for workup (e.g., HCl, NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Imine Formation:

    • Dissolve 3-hydroxyacetophenone in the chosen solvent.

    • Add the amine source (e.g., a solution of ammonia in methanol or the chiral amine).

    • If necessary, add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.

    • Stir the reaction mixture at room temperature or with gentle heating until imine formation is complete, as monitored by techniques like TLC or GC-MS.

  • Asymmetric Reduction:

    • Cool the reaction mixture to a suitable temperature (e.g., 0 °C).

    • Slowly add the reducing agent. If using catalytic hydrogenation, transfer the imine solution to a pressure reactor and introduce the chiral catalyst and hydrogen gas.

    • Allow the reaction to proceed until the reduction is complete.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water or a dilute acid.

    • Adjust the pH to acidic or basic to facilitate extraction.

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or crystallization to yield the desired enantiomerically enriched amine.

Causality Behind Experimental Choices: The choice of a chiral auxiliary or a chiral catalyst is paramount as it dictates the stereochemical outcome of the reduction step. The reaction temperature is often kept low to enhance selectivity. The solvent is chosen based on the solubility of the reactants and its compatibility with the reagents used.

Potential Applications and Biological Activity

Phenol derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3] The introduction of a chiral aminoalkyl group can significantly influence the pharmacological profile of the molecule, often leading to specific interactions with biological targets such as receptors and enzymes.

While specific biological data for (S)-3-(1-Aminoethyl)phenol is scarce, its structural similarity to other pharmacologically active aminophenols suggests potential for investigation in several areas:

  • Pharmaceutical Intermediates: Chiral amines are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs). (S)-3-(1-Aminoethyl)phenol could serve as a key intermediate for the development of novel therapeutics.

  • Neurological Disorders: The phenethylamine scaffold is a common feature in many centrally acting drugs. The combination of a phenol and a chiral amine could lead to compounds with affinity for various receptors in the central nervous system.

  • Antimicrobial and Antioxidant Agents: Phenolic compounds are well-known for their antioxidant and antimicrobial properties.[4] The aminophenol structure could be explored for the development of new agents in these areas.

Hypothesized Signaling Pathway Involvement

Based on the activities of related aminophenol compounds, it is hypothesized that (S)-3-(1-Aminoethyl)phenol or its derivatives could potentially modulate intracellular signaling pathways. For instance, some aminophenols have been suggested to interact with protein kinases, which are key regulators of cellular processes.[4]

Signaling_Pathway S3AP (S)-3-(1-Aminoethyl)phenol or its derivative Receptor Cell Surface Receptor S3AP->Receptor Binds to Kinase_Cascade Protein Kinase Cascade (e.g., MAPK/ERK or PI3K/Akt) Receptor->Kinase_Cascade Activates or Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation, Apoptosis) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothesized modulation of a generic signaling pathway by (S)-3-(1-Aminoethyl)phenol.

Analytical Characterization

The identity and purity of (S)-3-(1-Aminoethyl)phenol would be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (enantiomeric excess, ee).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, aromatic C-H).

Safety and Handling

The hydrochloride salt of (S)-3-(1-Aminoethyl)phenol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Therefore, appropriate safety precautions must be taken when handling this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.[2] For the free base, storage at 4°C is recommended.[1]

Conclusion

(S)-3-(1-Aminoethyl)phenol is a chiral molecule with significant potential as a building block in synthetic and medicinal chemistry. While specific data on this compound is limited, this guide provides a comprehensive overview based on its well-characterized ethyl analogue. The presented information on its chemical properties, potential synthetic routes, and safety considerations offers a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the specific biological activities of (S)-3-(1-Aminoethyl)phenol and its butyl analogue is warranted to fully explore their therapeutic potential.

References

  • PubChem. 3-(1-Aminoethyl)phenol. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-3-(1-Aminoethyl)phenol. National Center for Biotechnology Information. [Link]

  • NIST. Phenol, 3-amino-. NIST Chemistry WebBook. [Link]

  • Kumar, A., & Mishra, A. K. (2020). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 17(4), 242-250.
  • Wikipedia. Aminophylline. [Link]

Sources

An In-depth Technical Guide to (S)-3-(1-Aminoethyl)phenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of (S)-3-(1-Aminoethyl)phenol, a chiral building block of significant interest in pharmaceutical synthesis. The document delves into its chemical identity, CAS numbers, and its critical role as a key intermediate in the production of the acetylcholinesterase inhibitor, Rivastigmine, used in the management of Alzheimer's disease. Detailed experimental protocols for its synthesis via asymmetric methodologies and chiral resolution are presented, alongside a thorough analysis of its spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and application of this important chemical entity.

Introduction: The Significance of Chiral Aminophenols in Medicinal Chemistry

Phenolic and aminophenolic scaffolds are prevalent in a vast array of biologically active molecules, both of natural and synthetic origin. The strategic incorporation of these moieties can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. (S)-3-(1-Aminoethyl)phenol stands out as a pivotal chiral intermediate, the stereochemical integrity of which is paramount for the biological efficacy of the final active pharmaceutical ingredient (API). Its primary and most well-documented application is in the synthesis of (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenylcarbamate, commercially known as Rivastigmine.[1] The "S" configuration at the chiral center is crucial for the potent and selective inhibition of acetylcholinesterase and butyrylcholinesterase, the therapeutic targets in Alzheimer's disease.[1] The demand for enantiomerically pure drugs has propelled the development of efficient synthetic routes to such chiral building blocks.[2][3]

Chemical Identifiers and Physicochemical Properties

A clear understanding of the various identifiers and properties of (S)-3-(1-Aminoethyl)phenol is essential for its correct handling, procurement, and characterization.

IdentifierValueSource(s)
Chemical Name (S)-3-(1-Aminoethyl)phenol[4]
Synonyms 3-[(1S)-1-aminoethyl]phenol[4]
CAS Number (Free Base) 123982-81-0[5]
CAS Number (HCl Salt) 2829279-56-1
Molecular Formula C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol [6]
Physical Form Solid or liquid
Boiling Point 266.3 °C at 760 mmHg[4]
Storage Temperature 2-8°C, keep in a dark and dry place

Synthetic Strategies for Enantiomerically Pure (S)-3-(1-Aminoethyl)phenol

The synthesis of enantiomerically pure (S)-3-(1-Aminoethyl)phenol is a critical step in the manufacturing of Rivastigmine and other chiral compounds. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol

This classical approach involves the separation of a racemic mixture of 3-(1-aminoethyl)phenol into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent. Tartaric acid and its derivatives are commonly used for this purpose due to their availability and effectiveness in forming crystalline salts with amines.[1][7]

The reaction of a racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-amine][(+)-tartrate] and [(S)-amine][(+)-tartrate]. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

racemic_amine Racemic (R/S)-3-(1-Aminoethyl)phenol diastereomeric_salts Diastereomeric Salts ((R)-Amine-(+)-Tartrate & (S)-Amine-(+)-Tartrate) racemic_amine->diastereomeric_salts chiral_acid (+)-Tartaric Acid chiral_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomer ((S)-Amine-(+)-Tartrate) fractional_crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomer ((R)-Amine-(+)-Tartrate in solution) fractional_crystallization->more_soluble Mother Liquor base_treatment1 Base Treatment (e.g., NaOH) less_soluble->base_treatment1 base_treatment2 Base Treatment (e.g., NaOH) more_soluble->base_treatment2 s_enantiomer (S)-3-(1-Aminoethyl)phenol base_treatment1->s_enantiomer r_enantiomer (R)-3-(1-Aminoethyl)phenol base_treatment2->r_enantiomer

Chiral resolution workflow.

The following is a representative protocol for the resolution of racemic 3-(1-aminoethyl)phenol using (+)-tartaric acid.

Materials:

  • Racemic 3-(1-aminoethyl)phenol

  • (+)-Tartaric acid

  • Methanol

  • 50% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a separatory funnel and filtration apparatus.

Procedure:

  • Salt Formation: Dissolve racemic 3-(1-aminoethyl)phenol (1 equivalent) in hot methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in hot methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, the (S)-amine-(+)-tartrate, will begin to crystallize. For complete crystallization, the flask can be placed in an ice bath or refrigerated overnight.

  • Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the (S)-Enantiomer: Suspend the collected diastereomeric salt in water. Slowly add 50% sodium hydroxide solution with stirring until the salt completely dissolves and the solution is basic. This will liberate the free (S)-amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated (S)-amine with diethyl ether (3 x volume of aqueous layer).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-3-(1-aminoethyl)phenol.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, often with higher yields and enantiomeric excess compared to chiral resolution. A common starting material for the asymmetric synthesis of (S)-3-(1-aminoethyl)phenol is 3-hydroxyacetophenone.[8][9][10]

The synthesis involves two key steps: the protection of the phenolic hydroxyl group (if necessary), followed by the asymmetric reduction of the ketone to a chiral alcohol, which is then converted to the amine. Alternatively, direct asymmetric reductive amination can be employed.

start 3-Hydroxyacetophenone step1 Asymmetric Reduction (e.g., with a chiral catalyst) start->step1 intermediate (S)-1-(3-Hydroxyphenyl)ethanol step1->intermediate step2 Conversion to Amine (e.g., via mesylation and azide displacement followed by reduction) intermediate->step2 product (S)-3-(1-Aminoethyl)phenol step2->product

Sources

The Pharmacological Evolution of Substituted Aminophenols: From Aniline Toxicity to Modern Acetaminophen Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from early, highly toxic aniline derivatives to the ubiquitous use of acetaminophen (paracetamol) represents one of the most critical evolutionary arcs in modern pharmacology. As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I have structured this technical whitepaper to guide researchers through the historical genesis, the paradigm-shifting metabolic discoveries, and the complex biochemical mechanisms of substituted aminophenols. Furthermore, this guide provides a field-proven, self-validating analytical protocol for assessing the bioactivation and toxicity of these compounds via reactive metabolite trapping—a cornerstone workflow in contemporary drug development.

Historical Genesis: The Aniline Derivatives

The discovery of substituted aminophenols was driven by a mixture of serendipity and necessity during the late 19th century.

In 1886, A. Cahn and P. Hepp, two physicians in Strasbourg, inadvertently administered acetanilide (an aniline derivative used in dye manufacturing) instead of naphthalene to a patient suffering from intestinal worms. While it failed as an antiparasitic, it exhibited profound antipyretic properties, leading to its commercialization as Antifebrin. However, its clinical utility was severely bottlenecked by its propensity to cause methemoglobinemia—a toxic oxidation of hemoglobin that impairs oxygen transport.

Seeking safer alternatives, O. Hinsberg and A. Kast synthesized phenacetin in 1887. Concurrently, Harmon Northrop Morse had already synthesized paracetamol (acetaminophen) in 1878. However, early clinical trials of paracetamol by von Mering in 1893 were derailed by erroneous claims that it, too, caused methemoglobinemia, leading the medical community to favor phenacetin for decades despite its eventual link to severe nephropathy[1].

Table 1: Historical Milestones of Substituted Aminophenols
CompoundYear of Synthesis/DiscoveryDiscoverer(s)Primary Clinical Limitation / Toxicity
Acetanilide 1886Cahn & HeppSevere methemoglobinemia & cyanosis
Phenacetin 1887Hinsberg & KastAnalgesic nephropathy (Interstitial nephritis)
Acetaminophen 1878 (Synth) / 1948 (Metab)Morse / Brodie & AxelrodDose-dependent hepatotoxicity (NAPQI)

The Brodie & Axelrod Paradigm Shift (1948)

The modern rehabilitation of acetaminophen is credited to the pioneering pharmacokinetic work of Bernard B. Brodie and Julius Axelrod. In 1948, they published their landmark paper, "The Fate of Acetanilide in Man"[2].

The Causality of the Discovery: Brodie and Axelrod hypothesized that acetanilide was merely a prodrug, and its distinct therapeutic and toxicological effects were driven by divergent metabolic pathways. By developing novel spectrophotometric assays, they traced the metabolic fate of acetanilide in human plasma and urine. They discovered that acetanilide was rapidly deacetylated into aniline (the toxic agent driving methemoglobinemia) and subsequently hydroxylated and acetylated into N-acetyl-p-aminophenol (acetaminophen).

Crucially, they demonstrated that direct administration of acetaminophen provided the exact same analgesic efficacy as acetanilide but without generating methemoglobin. This elegant decoupling of efficacy from toxicity proved that acetaminophen was the true active metabolite, catalyzing its mass commercialization[2].

Modern Pharmacological Consensus: Mechanisms of Action

Despite over a century of clinical use, the mechanism of action of acetaminophen remained elusive because it lacks the potent peripheral anti-inflammatory properties of classical Nonsteroidal Anti-inflammatory Drugs (NSAIDs). Modern pharmacology has elucidated a dual-pathway mechanism that is centrally restricted by peripheral tissue environments.

  • Peroxidase (POX) Site Inhibition: Prostaglandin H2 Synthetase (PGHS/COX) contains two active sites: a cyclooxygenase (COX) site and a peroxidase (POX) site. Acetaminophen acts as a reducing cosubstrate at the POX site, reducing the ferryl protoporphyrin IX radical cation back to its resting state, thereby indirectly inhibiting the COX site's ability to convert arachidonic acid to Prostaglandin G2.

    • Mechanistic Causality: In peripheral tissues with active inflammation, high levels of hydroperoxides (high "peroxide tone") swamp the POX site, outcompeting acetaminophen. In the CNS, where peroxide tone is low, acetaminophen successfully inhibits prostaglandin E2 (PGE2) synthesis, resetting the hypothalamic thermoregulatory center.

  • Endocannabinoid Modulation via AM404: Acetaminophen is deacetylated in the brain to p-aminophenol, which is then conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404 . AM404 acts as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inhibits the cellular reuptake of anandamide, amplifying descending serotonergic inhibitory pain pathways[3].

G APAP Acetaminophen (APAP) FAAH FAAH Metabolism (Central Nervous System) APAP->FAAH Deacetylation & Conjugation POX POX Site Inhibition (PGHS/COX) APAP->POX Reducing Cosubstrate AM404 AM404 (Active Metabolite) FAAH->AM404 TRPV1 TRPV1 Activation & CB Reuptake Inhibition AM404->TRPV1 Target Binding Analgesia Analgesia TRPV1->Analgesia PGE2 Decreased PGE2 (Hypothalamus) POX->PGE2 Synthesis Blockade PGE2->Analgesia Antipyresis Antipyresis PGE2->Antipyresis

Central mechanisms of acetaminophen: FAAH-mediated AM404 synthesis and POX site inhibition.

Bioactivation, Toxicity, and the NAPQI Pathway

The dose-limiting toxicity of acetaminophen is rooted in its Phase I hepatic biotransformation. At therapeutic doses, over 85% of acetaminophen is safely conjugated in the liver via Phase II glucuronidation and sulfation.

However, a small fraction (<10%) undergoes Phase I oxidation by Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4) to form N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI is a highly reactive, toxic electrophile. Under normal physiological conditions, hepatic glutathione (GSH) rapidly donates its sulfhydryl group to NAPQI, forming a stable, water-soluble mercapturic acid conjugate that is safely excreted.

In overdose scenarios, the Phase II pathways saturate, shunting excess acetaminophen through the CYP450 pathway. Once hepatic GSH is depleted by approximately 70%, unbound NAPQI covalently binds to cysteine residues on critical hepatic proteins—particularly mitochondrial proteins—triggering oxidative stress, mitochondrial dysfunction, and fulminant centrilobular necrosis[4].

G APAP Acetaminophen Phase2 Glucuronidation & Sulfation APAP->Phase2 >85% Pathway CYP CYP450 (CYP2E1, 3A4) APAP->CYP <10% Pathway Safe Non-toxic Excretion (Urine) Phase2->Safe NAPQI NAPQI (Toxic Electrophile) CYP->NAPQI Bioactivation GSH Glutathione (GSH) NAPQI->GSH Detoxification Proteins Hepatic Proteins NAPQI->Proteins GSH Depletion Adduct NAPQI-GSH Adduct (Stable Surrogate) GSH->Adduct LC-MS/MS Target Toxicity Centrilobular Necrosis (Hepatotoxicity) Proteins->Toxicity Covalent Binding

Hepatic biotransformation of acetaminophen and the NAPQI-glutathione detoxification pathway.

Experimental Protocol: In Vitro GSH Trapping Assay for NAPQI

Because NAPQI is highly unstable and reacts instantly with surrounding nucleophiles, direct quantification is analytically impossible. To evaluate the bioactivation potential of acetaminophen (or novel aminophenol analogs), researchers must utilize a Glutathione (GSH) Trapping Assay [4].

In this self-validating system, an excess of GSH is introduced into a microsomal incubation. The GSH acts as a surrogate nucleophile, trapping the transient NAPQI intermediate to form a stable NAPQI-GSH adduct that can be quantified via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Methodology
  • Preparation of the Incubation Matrix:

    • Prepare a 200 µL reaction mixture in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add Rat Liver Microsomes (RLM) or recombinant human CYP3A4/CYP2E1 Supersomes to a final protein concentration of 1.0 mg/mL.

    • Add Acetaminophen to a final concentration of 100 µM.

    • Add reduced Glutathione (GSH) to a final concentration of 5 mM.

    • Expert Insight: Why use a 5 mM excess of GSH? This supersaturates the system, ensuring that 100% of the generated NAPQI is trapped before it can covalently bind to the microsomal proteins, preventing false-negative quantification.

  • Reaction Initiation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH-regenerating system (10 mM Glucose-6-phosphate, 2 U/mL G6PDH, 5 mM MgCl2, and 500 µM NADP+).

    • Expert Insight: Why supplement with a regenerating system rather than straight NADPH? NADPH is highly unstable at 37°C and rapidly degrades during the 60-minute incubation. An enzymatic regenerating system ensures a steady, continuous supply of reducing equivalents required for sustained CYP450 oxidative activity.

  • Incubation and Quenching:

    • Incubate the mixture at 37°C in a shaking water bath (500 rpm) for 60 minutes.

    • Quench the reaction by adding 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Expert Insight: Acetonitrile instantly precipitates microsomal proteins, halting CYP450 activity. The acidic pH stabilizes the GSH adducts and prevents spontaneous, non-enzymatic oxidation of residual GSH into GSSG, which could confound chromatographic resolution.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

    • Inject 10 µL onto a C18 reversed-phase column (e.g., 100 × 2.1 mm, 2.5 µm particle size) coupled to a triple quadrupole or Orbitrap mass spectrometer.

Table 2: LC-MS/MS Gradient Conditions for NAPQI-GSH Adduct Analysis
Time (min)Flow Rate (µL/min)Mobile Phase A (%)Mobile Phase B (%)
0.0300955
1.0300955
6.03004060
6.5300595
8.0300595
8.1300955
10.0300955
(Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile)

References

  • [2] Title: The Fate of Acetanilide in Man. Source: National Library of Medicine (Journal of Pharmacology and Experimental Therapeutics). URL:[Link]

  • [1] Title: The rediscovery of paracetamol. Source: Oxford Academic. URL:[Link]

  • [3] Title: TRPV 1 in Brain Is Involved in Acetaminophen-Induced Antinociception. Source: PLOS One. URL:[Link]

  • [4] Title: Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Source: National Center for Biotechnology Information (PMC). URL:[Link]

Sources

The Pharmacological Landscape of 3-Aminophenol Compounds: Biological Targets and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Aminophenol (meta-aminophenol) and its derivatives represent a highly versatile class of pharmacophores in medicinal chemistry. The unique meta-substitution pattern of the hydroxyl and amino groups on the benzene ring provides a tunable scaffold for developing targeted therapeutics. This technical guide provides an in-depth analysis of the primary biological targets of 3-aminophenol compounds, focusing on their roles as kinase inhibitors, antimicrobial agents, and modulators of cellular signaling.

Targeting Choline Kinase Alpha (ChoKα) in Oncology

Aberrant choline metabolism is a hallmark of neoplastic cells, making Choline Kinase alpha (ChoKα)—the first enzyme in the CDP-choline pathway—a critical target for anticancer drug development[1]. 3-aminophenol derivatives, specifically non-symmetrical monocationic compounds bound to 4-(dimethylamino)- or 4-(pyrrolidin-1-yl)pyridinium heads, have emerged as potent ChoKα inhibitors[2].

Causality in Structural Design

The orientation of the linker connecting the 3-aminophenol moiety to the cationic head dictates the compound's pharmacological profile. Studies demonstrate that derivatives connected via the N-atom (e.g., compound 4f) exhibit superior direct enzyme inhibition (IC50 = 0.99 µM) due to optimal hydrogen bonding within the ChoKα active site[3]. Conversely, derivatives connected via the O-atom (e.g., compound 3c) show enhanced antiproliferative activity in human tumor cell lines[3]. This divergence occurs because O-linked derivatives possess higher lipophilicity, facilitating superior cellular membrane penetration and concurrent inhibition of choline uptake mechanisms, thereby inducing apoptosis in leukemic cells without altering the cell cycle[4].

Experimental Workflow: ChoKα Inhibition Assay

To validate the inhibitory efficacy of these compounds, a radiometric enzyme assay is employed. This protocol is designed as a self-validating system; the use of cation-exchange chromatography ensures that only the enzymatic product is quantified, eliminating background noise from the radiolabeled precursor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, and 10 mM ATP. Causality: The magnesium acts as an essential cofactor for ATP binding in the kinase domain.

  • Enzyme-Inhibitor Incubation: Incubate purified human ChoKα1 (10 ng) with varying concentrations of the 3-aminophenol derivative (0.1 µM to 50 µM) for 10 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add 1 mM [14C]-choline (specific activity 50 mCi/mmol) to initiate the phosphorylation event. Incubate for exactly 20 minutes.

  • Reaction Termination: Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 10%. Causality: TCA rapidly denatures the ChoKα enzyme, freezing the kinetic state and preventing further conversion of choline.

  • Product Separation: Neutralize the mixture and pass it through a Dowex 50W-X8 cation-exchange microcolumn. Causality: Unreacted [14C]-choline (a cation) binds tightly to the resin, while the phosphorylated product, [14C]-phosphorylcholine (zwitterionic/anionic at assay pH), elutes in the flow-through.

  • Quantification: Mix the eluate with scintillation fluid and quantify using a liquid scintillation counter to calculate the IC50.

ChoK_Assay Step1 1. Buffer & Enzyme Prep Step2 2. Inhibitor Binding Step1->Step2 Step3 3. Isotope Addition Step2->Step3 Step4 4. TCA Termination Step3->Step4 Step5 5. Dowex 50W Column Step4->Step5 Step6 6. Scintillation Counting Step5->Step6

Workflow for the radiometric evaluation of ChoKα inhibitors.

Dual Inhibition of GRKs and PKC

Beyond choline metabolism, specific derivatives like 3-(Aminomethyl)phenol act as potent dual inhibitors of Growth Factor Receptor Kinases (GRKs) and Protein Kinase C (PKC)[5]. These kinases are central to intracellular signal transduction cascades that drive cellular proliferation and survival.

Mechanistic Pathway

The binding of a growth factor to its Receptor Tyrosine Kinase (RTK) activates Phospholipase C (PLC), which cleaves membrane phospholipids to generate inositol trisphosphate (IP3) and diacylglycerol (DAG)[5]. DAG subsequently activates PKC. 3-(Aminomethyl)phenol disrupts this cascade at two nodes: it directly inhibits the initial receptor kinase activation and downstream PKC activity[5]. This dual-node blockade prevents the system from bypassing the inhibition via alternative crosstalk pathways, making it highly effective against hyperproliferative disorders.

GRK_PKC_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PLC Phospholipase C (PLC) RTK->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Proliferation PKC->Response Inhibitor 3-(Aminomethyl)phenol Inhibitor->RTK Inhibitor->PKC

Dual inhibition of the GRK and PKC signaling cascade by 3-(Aminomethyl)phenol.

Antimicrobial Targets and Biofilm Inhibition

The 3-aminophenol scaffold is also heavily utilized in the development of antimicrobial agents, particularly through the synthesis of Schiff bases and polymeric forms. Poly(3-aminophenol) has been shown to act as a robust antifouling and antibacterial agent by effectively inhibiting bacterial attachment and biofilm formation on surfaces like polyethersulfone membranes[6].

Causality in Antimicrobial Action

Unlike 4-aminophenol, which exhibits high membrane penetration and rapid reactive oxygen species (ROS) generation leading to acute bactericidal effects, 3-aminophenol (due to the meta-position of the hydroxyl group) exhibits lower direct ROS generation[6]. However, when polymerized or converted into Schiff bases (via condensation with substituted benzaldehydes), the resulting compounds demonstrate broad-spectrum activity[7]. The azomethine linkage (>C=N-) in Schiff bases chelates essential metal ions required by bacterial metalloenzymes, disrupting cellular respiration and cell wall synthesis[8].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Resazurin Assay

To ensure trustworthy and reproducible antimicrobial data, the resazurin microtiter assay is preferred over standard broth dilution, as it provides a distinct colorimetric self-validation of bacterial viability.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus or E. coli) in Mueller-Hinton broth until it reaches the log phase. Adjust the turbidity to 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 3-aminophenol Schiff base in DMSO, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 10 µL of the bacterial suspension to each well containing 90 µL of the drug-broth mixture.

  • Incubation & Indicator Addition: Incubate at 37°C for 18 hours. Add 10 µL of resazurin dye (0.015% aqueous solution) to each well and incubate for an additional 2 hours.

  • Interpretation: Causality: Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change, confirming the complete inhibition of metabolic activity.

Quantitative Summary of Biological Targets

The structural versatility of 3-aminophenol allows it to be directed toward vastly different biological targets depending on its derivatization. The table below synthesizes the quantitative data and primary targets discussed.

Compound Class / DerivativePrimary Biological TargetLinkage / Structural FeatureKey Biological Activity / Effect
3-Aminophenol Pyridinium (4f) Choline Kinase α (ChoKα)N-atom linkerDirect enzyme inhibition (IC50 = 0.99 µM)
3-Aminophenol Pyridinium (3c) Cell Membrane / ChoKαO-atom linkerHigh antiproliferative activity; induces apoptosis
3-(Aminomethyl)phenol GRKs and PKCAminomethyl groupDual blockade of signal transduction
Poly(3-aminophenol) Bacterial Cell WallPolymeric amines/hydroxylsInhibits biofilm formation; antifouling
3-Aminophenol Schiff Bases Bacterial MetalloenzymesAzomethine (>C=N-) linkageBroad-spectrum MIC reduction via metal chelation

Conclusion

The 3-aminophenol moiety is far more than a simple synthetic intermediate; it is a privileged pharmacophore capable of modulating diverse biological targets. By understanding the structure-activity relationships—such as the preference for N-linkages in kinase active sites versus O-linkages for cellular penetration—drug development professionals can rationally design next-generation therapeutics. Whether deployed as a dual GRK/PKC inhibitor, a selective ChoKα antagonist, or an advanced antimicrobial polymer, 3-aminophenol remains a cornerstone of modern pharmacological engineering.

References

  • Source: nih.
  • Source: preprints.
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  • Title: An In-depth Technical Guide to 3-(Aminomethyl)
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  • Title: Synthesis, Characterization and Antibacterial Evaluation of Mn (II), Co (II) and Cu (II)

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(S)-3-(1-Aminobutyl)phenol: A Technical Guide to Commercial Sourcing and Supplier Qualification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Identifying a Niche Chiral Building Block

(S)-3-(1-Aminobutyl)phenol is a chiral aminophenol derivative whose structural motifs—a phenol ring, a chiral secondary amine, and a butyl group—make it a valuable, albeit specialized, intermediate in medicinal chemistry and drug discovery. Phenol derivatives are foundational in a wide range of pharmaceuticals, prized for their versatile reactivity and ability to participate in crucial binding interactions with biological targets.[1] The specific stereochemistry of the (S)-enantiomer is often critical for achieving desired potency and selectivity in target engagement, making access to high-purity material a prerequisite for successful research and development campaigns.

Unlike common laboratory reagents, (S)-3-(1-Aminobutyl)phenol is not typically available as an off-the-shelf item from large, broad-line chemical catalogs. Its procurement requires a more targeted approach, focusing on suppliers who specialize in complex chemical building blocks or offer custom synthesis services. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, a framework for supplier evaluation, and best practices for quality control and handling of this niche reagent.

Chemical Identity and Properties

Verifying the fundamental properties of a chemical is the first step in any procurement process. The data for (S)-3-(1-Aminobutyl)phenol is consolidated from various specialized supplier databases.

PropertyValueSource
CAS Number 103539-13-5N/A
Molecular Formula C₁₀H₁₅NON/A
Molecular Weight 165.23 g/mol N/A
Synonyms (S)-3-(1-Aminobutyl)benzenolN/A
Typical Form Solid[2]

Note: Physical properties such as melting point, boiling point, and solubility may vary between batches and suppliers. Always refer to the supplier-specific Certificate of Analysis for precise data.

Commercial Availability and Known Suppliers

The commercial landscape for (S)-3-(1-Aminobutyl)phenol is characterized by a collection of specialized chemical synthesis companies. These suppliers often operate on a "make-to-order" basis or maintain limited stock. Researchers should anticipate potential lead times for synthesis and delivery.

SupplierTypical PurityAvailability / Notes
Simson Pharma Limited Custom SynthesisOffers synthesis and provides a Certificate of Analysis.
BLD Pharm >97% (or as specified)Listed as a research chemical, often requiring inquiry for stock status.
ChemScene LLC >95-98%Often available through distributors like MilliporeSigma; purity levels may vary.[3]
Fluorochem >97%A supplier of building blocks, may require lead time for synthesis.

Disclaimer: This list is not exhaustive and represents suppliers identified during the composition of this guide. Availability and stock status are subject to change. Direct inquiry with suppliers is strongly recommended.

The Critical Path: A Workflow for Procurement and Qualification

Sourcing a specialized reagent demands a more rigorous qualification process than purchasing a common solvent. The following workflow is designed to ensure that the material received meets the stringent requirements of research and drug development, where quality is non-negotiable.[3] This process establishes a self-validating system to mitigate risks associated with purity, identity, and batch-to-batch consistency.

Procurement_Workflow cluster_planning Phase 1: Planning & Sourcing cluster_qualification Phase 2: Supplier Qualification cluster_procurement Phase 3: Procurement & QC A Identify Need: (S)-3-(1-Aminobutyl)phenol B Search Specialized Suppliers & Marketplaces A->B C Shortlist 2-3 Potential Suppliers B->C D Request Pre-Purchase Quote & CoA C->D E Review CoA: Identity, Purity (HPLC/NMR), Chiral Purity D->E F Request Supporting Data (e.g., NMR/HPLC Spectra) E->F G Decision: Qualify or Reject Supplier F->G H Issue Purchase Order (Specify Lot # if possible) G->H Qualified I Receive Material & Quarantine H->I J Incoming QC Verification: - Appearance - Identity (e.g., FT-IR) - Purity (e.g., HPLC) I->J K Release to Research J->K

Diagram: High-Assurance Procurement Workflow for Specialized Reagents.

Protocol: Supplier Evaluation and Incoming Quality Control

Part 1: Pre-Purchase Supplier Vetting (The "Paper" Audit)
  • Request a Certificate of Analysis (CoA): Before placing an order, request a CoA for a recent lot of (S)-3-(1-Aminobutyl)phenol.[4][5][6][7] A refusal to provide one is a significant red flag.

  • Analyze the CoA for Completeness: A trustworthy CoA should include:

    • Identity Confirmation: Method of confirmation (e.g., NMR, IR) should be stated.

    • Purity Assessment: The analytical method (e.g., HPLC, GC) and the resulting purity value (e.g., >98%) must be clearly indicated.[6]

    • Chiral Purity: For a chiral molecule, this is paramount. The CoA should specify the enantiomeric excess (e.e.) and the method used for its determination (e.g., chiral HPLC).

  • Request Raw Data (Expertise in Action): For critical applications, do not hesitate to ask the supplier for the raw analytical data (e.g., the PDF of the NMR or HPLC chromatogram). This allows your own analytical experts to interpret the data and verify the supplier's claims, rather than just trusting a number on a document. This step is a hallmark of rigorous scientific practice.

Part 2: Incoming Material Verification (The Bench Audit)

Once the material arrives, it must be quarantined until its identity and purity are independently verified.

  • Visual Inspection: Confirm the physical appearance (e.g., white to off-white solid) matches the description.

  • Identity Confirmation: The quickest method is often FT-IR. Compare the spectrum of the incoming material against a reference spectrum if available, or confirm the presence of expected functional groups (O-H stretch, N-H bend, aromatic C-H stretches).

  • Purity Confirmation (Recommended): Prepare a sample and analyze it via HPLC. This confirms the purity stated on the CoA and ensures the material did not degrade during transit.

  • Documentation: Meticulously record the lot number, date of receipt, and all QC results in your laboratory information management system (LIMS) or lab notebook. This traceability is crucial for regulatory compliance and reproducibility.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for (S)-3-(1-Aminobutyl)phenol (CAS 103539-13-5) should be requested from the supplier and reviewed before handling. Based on the known hazards of analogous aminophenol compounds, the following precautions are advised.[8][9]

  • Hazard Classification (Anticipated):

    • Harmful if swallowed.[10]

    • Causes skin irritation.[8]

    • Causes serious eye irritation.[8]

    • May cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[8]

  • Handling:

    • Wash hands thoroughly after handling.[10]

    • Avoid generation of dust.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

    • For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) may be recommended.

Conclusion

(S)-3-(1-Aminobutyl)phenol is a valuable chiral intermediate for advanced chemical synthesis. Its commercial availability is confined to a network of specialized suppliers, making a robust procurement and qualification strategy essential. By treating the sourcing process with the same rigor as the experimental work it enables—vetting suppliers, scrutinizing analytical data, and performing independent quality control—researchers can ensure a reliable supply of this critical building block, safeguarding the integrity and success of their research and development programs.

References

  • Ultimate Guide to Purchasing the Right Chemical Products. (n.d.). Google Cloud.
  • (S)-3-(1-Aminoethyl)phenol hydrochloride Safety Data Sheet. (2026, January 16). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025, December 25). Sigma-Aldrich.
  • Synthesis of 3-(1-Phenylethyl)phenol. (n.d.). Benchchem.
  • Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. (2016, April). ResearchGate.
  • 3-(1-Aminoethyl)phenol. (n.d.). PubChem.
  • 3-(1-aminoethyl)phenol AldrichCPR. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2025, September 18). Castrol.
  • Safety Data Sheet. (2020, February 10). Regulations.gov.
  • (S)-4-(1-Aminoethyl)phenol, 97%. (n.d.). Thermo Fisher Scientific.
  • Process for preparing 3-(N,N-disubstituted amino)phenol. (n.d.). Google Patents.
  • Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. (n.d.). Der Pharma Chemica.
  • (S)-3-(1-Aminoethyl)phenol hydrochloride. (n.d.). MilliporeSigma.
  • Certificate of Analysis. (2022, April 29). Shimadzu.
  • Safety Data Sheet. (2017, February 8). ChemPoint.com.
  • (S)-3-aminobutanoic acid. (n.d.). Simson Pharma Limited.
  • Certificate of Analysis. (n.d.). C/D/N ISOTOPES INC.
  • Certificate of Analysis. (n.d.). GlpBio.
  • Certificate of Analysis. (2021, January 16). RCI Labscan.
  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.). EurekaSelect.

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Methodological & Application

Application Note: Advanced Asymmetric Synthesis Protocols for Chiral Aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Chiral aminophenols are privileged scaffolds in organic synthesis, serving as highly effective chiral ligands (e.g., NOBIN, IAP) and critical pharmacophores in drug development (e.g., Efavirenz)[1][2]. Historically, the asymmetric synthesis of these motifs relied on stoichiometric chiral auxiliaries or tedious optical resolution. However, modern catalytic asymmetric protocols offer superior atom economy and scalability.

This technical guide bypasses standard templates to deliver an in-depth analysis of two state-of-the-art methodologies: the organocatalytic atroposelective synthesis of axially chiral biaryl aminophenols, and the transition-metal-catalyzed asymmetric synthesis of centrally chiral cyclic aminophenols (1,4-benzoxazines). Emphasis is placed on the mechanistic causality behind reagent selection and the implementation of self-validating experimental controls.

Protocol A: Atroposelective Synthesis of Axially Chiral Biaryl Aminophenols

Causality & Mechanistic Insights

The synthesis of NH₂-free axially chiral biaryl amino phenols is notoriously difficult due to the competing reactivity of the amine and phenol groups. A recent breakthrough utilizes a chiral isothiourea (ITU) catalyst for chemo- and atroposelective O-Boc protection[3].

The causality behind this design is elegant: the ITU catalyst reacts with Boc₂O to form a highly reactive, chiral acyl-ammonium intermediate. The free -NH₂ group on the substrate acts as an intramolecular base, directing the acylation exclusively to the phenol oxygen while differentiating the axial enantiomers[3]. By conducting the reaction in a non-polar solvent (Et₂O) at -20 °C, the tight ion-pairing in the transition state is maximized, and the uncatalyzed background reaction is suppressed, leading to exceptional kinetic resolution.

Atroposelective_Acylation Racemic Racemic Amino Bisphenol Intermediate Acyl-Ammonium Intermediate Racemic->Intermediate Base Catalysis ITU Chiral ITU Catalyst + Boc2O ITU->Intermediate Activation ProductS (S)-Aminophenol (High ee) Intermediate->ProductS Slow Reaction (Recovered) ProductR (R)-O-Boc Phenol (Acylated) Intermediate->ProductR Fast Reaction (Kinetic Resolution)

Fig 1. Kinetic resolution workflow for axially chiral aminophenols via ITU catalysis.

Self-Validating Experimental Methodology
  • System Validation (Control): Set up a control reaction with the racemic amino bisphenol (0.1 mmol) and Boc₂O (0.11 mmol) in Et₂O (1 mL) at -20 °C without the ITU catalyst. Monitor by TLC for 24 hours to ensure no spontaneous background acylation occurs. This validates that all enantiomeric enrichment is strictly catalyst-driven.

  • Catalytic Reaction: In a flame-dried Schlenk tube under N₂, dissolve the racemic biaryl amino bisphenol (0.2 mmol) and the chiral ITU catalyst (C4, 0.01 mmol, 5 mol%) in anhydrous Et₂O (2.0 mL).

  • Temperature Control: Cool the mixture to exactly -20 °C using a cryocooler. Precise temperature control is critical; fluctuations above -10 °C significantly degrade the enantiomeric ratio (er) by accelerating the non-selective background reaction.

  • Reagent Addition: Add Boc₂O (0.22 mmol) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at -20 °C for 48 hours. Validate conversion via chiral-phase HPLC (aliquots quenched with MeOH). The reaction should reach ~50% conversion (the theoretical maximum for kinetic resolution).

  • Isolation: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to separate the highly enantioenriched (S)-amino phenol (unreacted) from the (R)-O-Boc protected product.

Quantitative Optimization Data

Table 1: Optimization of Atroposelective Boc Protection Parameters[3]

CatalystSolventTemp (°C)Conversion (%)ee of (S)-Isomer (%)
ITU-C1CH₂Cl₂256045
ITU-C4CH₂Cl₂-205185
ITU-C4 Et₂O -20 49 96

Protocol B: Enantioselective Cu-Catalyzed[4+2] Cycloaddition for Cyclic Aminophenols

Causality & Mechanistic Insights

Optically active 3,4-dihydro-2H-1,4-benzoxazines are masked centrally chiral 1,2-aminophenols. Their synthesis via the formal [4+2] cycloaddition of o-aminophenols with propargylic esters requires precise stereocontrol[4].

Cu(OTf)₂ is selected as the Lewis acid because its high electrophilicity readily activates the propargylic ester to generate a reactive copper-allenylidene intermediate. A chiral phosphine-nitrogen (P,N) ligand is employed to create a rigid steric wall around the copper center. The causality of the stepwise addition is dictated by inherent nucleophilicity: the more nucleophilic -NH₂ group of the o-aminophenol attacks the allenylidene first, followed by an intramolecular cyclization by the -OH group, locking in the central chirality. The addition of K₂CO₃ acts as a proton sink, driving the cyclization forward and preventing catalyst poisoning by triflic acid.

Cu_Cycloaddition Cat Cu(OTf)2 + Chiral Ligand Allenylidene Cu-Allenylidene Complex Cat->Allenylidene Activation Subs o-Aminophenol + Propargylic Ester Subs->Allenylidene Coordination Nucleophilic Enantioselective N-Attack Allenylidene->Nucleophilic Facial Control Cyclization Intramolecular O-Cyclization Nucleophilic->Cyclization Proton Transfer Product Chiral 1,4-Benzoxazine Cyclization->Product Catalyst Release Product->Cat Regeneration

Fig 2. Catalytic cycle of Cu-catalyzed asymmetric [4+2] cycloaddition of o-aminophenols.

Self-Validating Experimental Methodology
  • Catalyst Pre-activation: In an argon-filled glovebox, weigh Cu(OTf)₂ (5 mol%) and the chiral P,N-ligand (5.5 mol%) into a Schlenk tube. Add anhydrous MeOH (1.0 mL) and stir at room temperature for 1 hour. Validation step: A distinct color change to deep green/blue confirms the formation of the active chiral copper complex.

  • Substrate Addition: Add the o-aminophenol derivative (0.2 mmol) and K₂CO₃ (1.2 equiv) to the catalyst solution.

  • Cryogenic Addition: Cool the mixture to -40 °C. The low temperature is critical to prevent racemic background nucleophilic attack. Slowly add the propargylic ester (0.24 mmol) dissolved in MeOH (1.0 mL) via a syringe pump over 30 minutes to maintain a low concentration of the highly reactive electrophile.

  • Reaction: Stir at -40 °C for 24 hours. Monitor the disappearance of the propargylic ester via TLC (Hexanes/EtOAc 4:1).

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to destroy the active copper species. Extract with CH₂Cl₂ (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by silica gel flash chromatography to yield the optically active 3,4-dihydro-2H-1,4-benzoxazine. Enantiomeric excess is determined by chiral HPLC.

Quantitative Substrate Scope Data

Table 2: Substrate Scope for Cu-Catalyzed [4+2] Cycloaddition

o-Aminophenol SubstituentPropargylic Ester R-GroupYield (%)ee (%)
Unsubstituted (H)Phenyl9794
4-MethylPhenyl9590
4-Chloro Phenyl 90 96
4-NitroPhenyl9590

References

  • Wang, Y., Wang, Y., Xu, Z., Chen, K., Liu, Y., Chen, X., & Hongwei, C. (2025). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH₂-free axially chiral biaryl amino phenols. Chemical Science.[Link]

  • Liu, Z.-T., Wang, Y.-H., Zhu, F.-L., & Hu, X.-P. (2016). Enantioselective Copper-Catalyzed Formal [4+2] Cycloaddition of o-Aminophenol Derivatives with Propargylic Esters for Synthesis of Optically Active 3,4-Dihydro-2H-1,4-benzoxazines. Organic Letters, 18(5), 1190–1193.[Link]

  • Yamamoto, H., & Zhou, F. (2016). Cu-Catalyzed Asymmetric Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Synfacts, 12(06), 0612.[Link]

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Application Note: Utility and Derivatization of (S)-3-(1-Aminobutyl)phenol in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics relies heavily on privileged chiral scaffolds that can cross the blood-brain barrier (BBB) while maintaining high affinity for target receptors. (S)-3-(1-Aminobutyl)phenol is a highly versatile, bifunctional chiral building block. Featuring both a nucleophilic primary amine and a phenolic hydroxyl group, it serves as a foundational intermediate for synthesizing monoamine reuptake inhibitors, neuroprotective agents, and complex heterocyclic active pharmaceutical ingredients (APIs). This application note details the structural rationale, self-validating synthetic protocols, and neuropharmacological utility of this compound.

Pharmacological Rationale & SAR Dynamics

The 3-(1-aminoalkyl)phenol motif is a recognized pharmacophore that mimics endogenous monoamines (like dopamine and norepinephrine). While its lower homolog, (S)-3-(1-aminoethyl)phenol, is a well-established reagent for synthesizing optically active α-arylethylamines [1], extending the aliphatic chain to a butyl group fundamentally shifts the molecule's pharmacokinetic profile.

The butyl chain increases the calculated partition coefficient (LogP), driving enhanced lipid solubility and superior BBB penetration. Furthermore, recent medicinal chemistry campaigns have identified 1-aminobutyl phenol derivatives as potent inhibitors of protein aggregation. These compounds are actively utilized in the development of therapeutics for Parkinson's Disease and Alzheimer's Disease, specifically functioning to halt the toxic oligomerization of alpha-synuclein [2]. The bifunctional nature of the molecule also makes it an ideal precursor for synthesizing diverse heterocyclic drug targets [3].

Quantitative Data: Physicochemical Impact of Alkyl Chain Extension

The following table summarizes the structure-activity relationship (SAR) and physicochemical shifts observed when extending the α-alkyl chain on the 3-aminophenol scaffold.

Compound ScaffoldAlkyl ChainLogP (calc)BBB Permeability ( Papp​ )Primary Medicinal Chemistry Application
(S)-3-(1-Aminoethyl)phenolC21.45Low-ModerateAChE Inhibitor Intermediates [1]
(S)-3-(1-Aminopropyl)phenolC31.95ModerateAnalgesic & Opioid Scaffolds
(S)-3-(1-Aminobutyl)phenol C4 2.48 High Neurodegenerative / Aggregation Inhibitors [2]
(S)-3-(1-Aminopentyl)phenolC53.02Very High (Lipophilic trap)Topical / Peripheral Agents

Mechanistic Protocols for Library Synthesis

To utilize (S)-3-(1-Aminobutyl)phenol in drug discovery, orthogonal protection and selective derivatization are required. The following protocols are designed with built-in causality and in-process quality controls (IPC) to ensure a self-validating workflow.

Protocol A: Orthogonal N-Boc Protection

Objective: Selectively protect the primary amine to allow downstream O-alkylation or cross-coupling at the phenol ring.

  • Solvent Selection & Dissolution: Dissolve (S)-3-(1-Aminobutyl)phenol (1.0 eq) in anhydrous Methanol (0.2 M).

    • Causality: Methanol is chosen over aprotic solvents like DCM because it effectively solubilizes the zwitterionic-like phenol-amine network and moderates the reactivity of the Boc reagent, actively suppressing unwanted O-Boc formation at the phenol.

  • Base Addition: Cool the solution to 0°C and add Triethylamine (1.1 eq).

    • Causality: The mild base neutralizes any trace hydrochloride salts, ensuring the amine is in its free-base, highly nucleophilic state without deprotonating the phenol ( pKa​≈9.5 ).

  • Reagent Introduction: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperature prevents thermal runaway and strictly limits the local concentration of Boc2​O , preventing di-Boc formation.

  • Self-Validation (IPC): After 2 hours of stirring at room temperature, spot the reaction mixture on a silica TLC plate and stain with Ninhydrin.

    • Validation: The complete disappearance of the primary amine (which stains as a dark purple spot) and the appearance of a UV-active, ninhydrin-negative spot confirms 100% N-protection. If a purple spot persists, add an additional 0.05 eq of Boc2​O .

Protocol B: N,N-Dialkylation via Reductive Amination

Objective: Convert the primary amine into a tertiary amine (e.g., N,N-dimethylation) to enhance binding affinity for monoamine transporters.

  • Iminium Formation: Combine (S)-3-(1-Aminobutyl)phenol (1.0 eq) and aqueous Formaldehyde (37%, 3.0 eq) in 1,2-Dichloroethane (DCE). Stir for 30 minutes.

    • Causality: DCE is highly effective for reductive aminations as it solubilizes the intermediate iminium ion. Allowing pre-formation of the iminium ion before adding the reducing agent prevents the premature reduction of formaldehyde into methanol.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 2.5 eq) portion-wise at room temperature.

    • Causality: STAB is specifically selected over NaBH4​ or NaBH3​CN because its electron-withdrawing acetate groups make it a mild reducing agent. It selectively reduces the iminium ion without reducing unreacted aldehydes, preventing over-reduction side reactions.

  • Self-Validation (IPC): Monitor the reaction via LC-MS.

    • Validation: The reaction is validated by observing a complete mass shift from the primary amine [M+H]+166.1 to the tertiary amine [M+H]+194.1 . The strict absence of the secondary amine intermediate ( [M+H]+180.1 ) confirms that double alkylation was successful.

Workflows and Mechanistic Pathways

Workflow A (S)-3-(1-Aminobutyl)phenol B N-Boc Protection A->B Boc2O, MeOH C O-Functionalization B->C R-X, Base D N-Deprotection C->D TFA/DCM E Target API D->E Purification

Synthetic workflow for orthogonal derivatization of (S)-3-(1-Aminobutyl)phenol.

Pathway Ligand 1-Aminobutyl Phenol Derivative Synuclein Monomeric Alpha-Synuclein Ligand->Synuclein Stabilizes Aggregation Protein Aggregation (Oligomers) Ligand->Aggregation Inhibits Survival Neuronal Survival Ligand->Survival Promotes Synuclein->Aggregation Disease State Toxicity Neuronal Toxicity Aggregation->Toxicity Induces Toxicity->Survival Prevents

Mechanism of action for 1-aminobutyl phenols in preventing protein aggregation.

References

  • ChemicalBook. (S)-3-(1-AMINO-ETHYL)-PHENOL | 123982-81-0.
  • Google Patents. US8450481B2 - Compounds for inhibiting protein aggregation, and methods for making and using them.
  • MedChemExpress. phenol-5-amino-2-4-bis-1-1-dimethylethyl-d9.

Application Note: (S)-3-(1-Aminobutyl)phenol as a Privileged Chiral Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), GPCR Ligand Design, and Chiral Library Synthesis

Executive Summary & Rationale

(S)-3-(1-Aminobutyl)phenol is a highly versatile, stereodefined building block characterized by a 3-hydroxyphenyl ring and a primary amine situated on a chiral butyl chain. In modern medicinal chemistry, the 3-hydroxyphenyl alkylamine motif is a heavily utilized pharmacophore, particularly for targeting Central Nervous System (CNS) receptors[1].

The strategic value of this molecule lies in its orthogonal reactivity and optimal physicochemical profile. The phenol group acts as a critical hydrogen bond donor/acceptor, often interacting with conserved histidine or aspartate residues in target binding pockets. Simultaneously, the primary amine (protonated at physiological pH) forms essential salt bridges with acidic residues, such as the conserved Aspartate in Transmembrane Domain 3 (TM3) of aminergic G-Protein Coupled Receptors (GPCRs). Crucially, the (S)-configured butyl chain provides a stereospecific, lipophilic vector to probe adjacent hydrophobic sub-pockets, driving both binding affinity and enantiomeric selectivity.

Quantitative Data: Physicochemical Profiling

The molecule perfectly aligns with Astex's "Rule of 3", making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

PropertyValue"Rule of 3" ThresholdCompliance
Molecular Weight 165.23 g/mol < 300 g/mol Yes
cLogP ~1.8≤ 3Yes
H-Bond Donors 3 (OH, NH₂)≤ 3Yes
H-Bond Acceptors 2 (O, N)≤ 3Yes
Rotatable Bonds 4≤ 3Marginal (Acceptable)
Stereocenters 1 (S-configuration)N/AHigh Enantiomeric Purity

Application 1: Fragment-Based Drug Discovery (FBDD)

Phenol-containing benzylamine and alkylamine derivatives are classic fragments in FBDD due to their high ligand efficiency and their ability to probe proton-exchange networks within enzyme active sites[2]. (S)-3-(1-Aminobutyl)phenol is particularly advantageous because its chiral tail allows medicinal chemists to map three-dimensional spatial constraints early in the hit-to-lead process.

Experimental Protocol: Saturation Transfer Difference (STD) NMR Screening

Objective: Detect transient, low-affinity binding (K_d in the mM range) of the fragment to a target protein. Causality & Self-Validation: STD-NMR relies on the transfer of magnetization from an irradiated protein to a bound ligand. Because fragments like (S)-3-(1-Aminobutyl)phenol have high off-rates (fast exchange kinetics), the magnetized fragment dissociates rapidly into the bulk solution where its amplified NMR signal is detected. To make this a self-validating system , an off-resonance control must be run to ensure the observed signals are exclusively due to protein-ligand interaction, ruling out direct ligand excitation artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the target protein at a low concentration (10–20 µM) in a deuterated buffer (e.g., 50 mM Tris-d11, pH 7.4, 100 mM NaCl in 99.9% D₂O). Rationale: D₂O minimizes the massive H₂O solvent peak, which would otherwise obscure the aliphatic signals of the fragment's butyl chain.

  • Ligand Addition: Add (S)-3-(1-Aminobutyl)phenol to a final concentration of 1–2 mM (a 100-fold ligand excess ensures optimal fast-exchange conditions).

  • NMR Acquisition (On-Resonance): Irradiate the sample at a frequency where only protein methyl resonances exist (e.g., -1.0 ppm) for a saturation time of 2.0 seconds.

  • Control Acquisition (Off-Resonance): Irradiate the sample at 30 ppm (where neither protein nor ligand absorbs).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. Positive signals in the resulting difference spectrum confirm the specific binding of the fragment.

FBDD_Workflow A Fragment Library (S)-3-(1-Aminobutyl)phenol B STD-NMR Screening (Fast Exchange) A->B Screen C Hit Validation (Self-Validating Controls) B->C Magnetization Transfer D X-Ray Crystallography (Pose Elucidation) C->D Structural Mapping E Hit-to-Lead (Vectorial Growth) D->E Rational Design

FBDD workflow utilizing (S)-3-(1-Aminobutyl)phenol, highlighting STD-NMR hit validation.

Application 2: GPCR Targeted Ligand Design

The 3-hydroxyphenyl alkylamine motif is deeply embedded in the design of CNS-active therapeutics. For instance, the optimization of JDTic analogs—potent and selective κ-opioid receptor (KOR) antagonists—relies heavily on the spatial orientation of the 3-hydroxyphenyl group to achieve sub-nanomolar affinities (K_i ~ 0.02 nM)[3]. Similarly, this scaffold has been successfully utilized in the development of bitopic Sigma-1 receptor modulators, where the alkylamine chain serves as a critical linker bridging orthosteric and allosteric binding sites[4].

Quantitative Data: Target Affinities for 3-Hydroxyphenyl Alkylamine Scaffolds
Target ReceptorDerivative ClassBinding Affinity (K_i / K_d)Functional Role
κ-Opioid Receptor (KOR) JDTic Analogs0.02 - 0.11 nMSelective Antagonist
Sigma-1 Receptor (S1R) Bitopic Modulators10 - 50 nMAllosteric Modulator / Antagonist
Orphan GPCRs (GPR3/6) Alkylamine CarboxamidesLow µMInverse Agonist
Experimental Protocol: Radioligand Competition Binding Assay

Objective: Determine the binding affinity (K_i) of synthesized (S)-3-(1-Aminobutyl)phenol derivatives at target GPCRs. Causality & Self-Validation: To validate the antagonist profile of the derivative, the assay must be performed in the presence of GTPγS. Rationale: GTPγS uncouples the GPCR from the G-protein, shifting the receptor to a low-affinity state for agonists while leaving antagonist affinity unaffected. The assay is self-validating through the inclusion of a Non-Specific Binding (NSB) control; the specific binding window must exceed 80% of the total signal for the data to be deemed reliable.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes expressing the target GPCR (e.g., KOR) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂). Rationale: Mg²⁺ is essential for stabilizing the nucleotide-bound state of the G-protein complex.

  • Assay Assembly: In a 96-well plate, combine 100 µL of membrane suspension (approx. 15 µg protein/well), 50 µL of the radioligand (e.g., [³H]-diprenorphine at its K_d concentration), and 50 µL of the test derivative (serial dilutions from 10 µM to 1 pM).

  • Self-Validation Controls: Include wells containing 10 µM of an unlabeled reference standard (e.g., Naloxone) to define the NSB baseline. Add 10 µM GTPγS to all wells to ensure G-protein uncoupling.

  • Incubation & Termination: Incubate at 25°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific radioligand adherence).

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

GPCR_Signaling Ligand 3-Hydroxyphenyl Alkylamine Antagonist Receptor Target GPCR (e.g., KOR / Sigma-1) Ligand->Receptor Binds Orthosteric Site GProtein Gα(i/o) Subunit (Inactive State) Receptor->GProtein Prevents Activation Effector Adenylate Cyclase (Uninhibited) GProtein->Effector Relieves Inhibition cAMP cAMP Accumulation (Downstream Modulation) Effector->cAMP Restores Homeostasis

GPCR modulation pathway by 3-hydroxyphenyl alkylamine antagonists, restoring cAMP homeostasis.

Application 3: Chiral Scaffold for Parallel Synthesis (Linkerology)

In the era of Targeted Protein Degradation (PROTACs) and DNA-Encoded Libraries (DELs), (S)-3-(1-Aminobutyl)phenol serves as a highly modular hub.

  • Amine Handle: The primary amine can undergo reductive amination, amidation, or sulfonylation. Because the amine is situated on a chiral center, coupling reactions must be carefully optimized (e.g., using HATU/DIPEA at low temperatures) to prevent racemization.

  • Phenol Handle: The phenol oxygen can be utilized for Mitsunobu etherifications or converted into a triflate to serve as an electrophile in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for rapid, divergent expansion of the chemical space.

References

  • Title: A fragment-based drug discovery strategy applied to the identification of NDM-1 β-lactamase inhibitors Source: European Journal of Medicinal Chemistry URL: [2]

  • Title: Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization Source: Journal of Medicinal Chemistry (ACS Publications) URL: [4]

  • Title: Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: PMC (National Institutes of Health) URL: [1]

  • Title: Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide Source: Journal of Medicinal Chemistry (ACS Publications) URL: [3]

Sources

Application Note: Chemoselective N-Alkylation of (S)-3-(1-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(S)-3-(1-Aminobutyl)phenol is a highly valuable chiral building block, frequently utilized in the synthesis of neuroactive compounds and advanced analgesics. The molecule presents a classic chemoselectivity challenge for drug development professionals: it possesses both a primary aliphatic amine and a phenolic hydroxyl group.

Direct alkylation methods using alkyl halides and base often fail, resulting in complex, difficult-to-separate mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products . This application note details field-proven, chemoselective protocols for the N-alkylation of (S)-3-(1-Aminobutyl)phenol. By leveraging reductive amination, researchers can ensure high yields, preserved stereocenter integrity, and strict N-selectivity.

Mechanistic Causality: The Case for Reductive Amination

To understand why reductive amination is the gold standard for this substrate, we must analyze the competing nucleophiles and their thermodynamic environments:

  • Nucleophilicity & pKa Dynamics: The primary aliphatic amine has a pKa of ~9.5–10.5 (as its conjugate acid), while the phenolic hydroxyl has a pKa of ~9.5–10.0. Under basic conditions (which are required for direct alkylation with alkyl halides), the phenol is deprotonated to form a highly nucleophilic phenoxide anion. This inevitably leads to unwanted O-alkylation .

  • The Reductive Amination Advantage: Reductive amination operates under mildly acidic to neutral conditions (pH 4–6). In this environment, the phenol remains protonated and poorly nucleophilic. The primary amine, however, readily condenses with an aldehyde or ketone to form an electrophilic imine or iminium ion intermediate .

  • Hydride Selection: The subsequent reduction step must be carefully controlled. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for mono-alkylation because it selectively reduces imines over aldehydes, preventing the formation of alcohol byproducts . For exhaustive N,N-dimethylation, the Eschweiler-Clarke reaction is unparalleled, as formic acid serves as both the acid catalyst and the hydride source .

Experimental Protocols (Self-Validating Workflows)

Self-Validation Principle: The following protocols incorporate specific pH-adjusted workups. Because the target product is amphoteric, adjusting the aqueous phase to the compound's isoelectric point (pH ~8.5–9.5) ensures the selective extraction of the N-alkylated aminophenol into the organic phase, while rejecting over-alkylated quaternary salts and non-basic organic impurities.

Objective: Synthesis of (S)-3-(1-(dimethylamino)butyl)phenol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend (S)-3-(1-Aminobutyl)phenol (1.0 eq) in high-purity formic acid (5.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add aqueous formaldehyde (37% w/w, 3.0 eq) dropwise to control the initial exothermic condensation.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 4–6 hours. Causality: Elevated temperature is strictly required to drive the decarboxylation of formic acid, which delivers the necessary hydride to the iminium intermediate .

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The system validates itself when the starting material mass (m/z [M+H]⁺ 166) is fully converted to the tertiary amine (m/z [M+H]⁺ 194).

  • Workup & Isolation: Cool to room temperature. Dilute with water and carefully adjust the pH to 9.0 using 2M NaOH (aq). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Objective: Synthesis of (S)-3-(1-(benzylamino)butyl)phenol (Model Mono-alkylation).

  • Imine Formation: Dissolve (S)-3-(1-Aminobutyl)phenol (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour. Causality: A slight excess of aldehyde ensures complete imine formation without risking polyalkylation, as STAB will not readily reduce the unreacted aldehyde .

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to destroy excess hydride and neutralize the acetic acid byproduct.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCE. Dry and concentrate to yield the highly pure mono-alkylated product.

Quantitative Data Summary

The following table summarizes the expected performance of various alkylation strategies based on established aminophenol reactivity profiles.

Alkylation MethodReagents & ConditionsTarget ProductExpected Yield (%)N-SelectivityO-Alkylation (%)
Direct Alkylation MeI, K₂CO₃, DMF, 25°CN,N-Dimethyl< 30%Poor> 40%
Eschweiler-Clarke CH₂O, HCOOH, 95°CN,N-Dimethyl85 - 92%Excellent< 1%
Reductive Amination Aldehyde, STAB, DCE, 25°CMono-N-Alkyl78 - 88%Excellent< 1%

Reaction Pathway Visualization

G SM (S)-3-(1-Aminobutyl)phenol (Starting Material) Aldehyde Aldehyde / Ketone (Mild Acid) SM->Aldehyde Step 1: Condensation AlkylHalide Alkyl Halide / Base (Direct Alkylation) SM->AlkylHalide Poor Chemoselectivity Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine -H2O Reduction Hydride Reduction (NaBH(OAc)3 or HCOOH) Imine->Reduction Step 2: Reduction Target Chemoselective N-Alkylated Product Reduction->Target High Yield & Selectivity SideProducts N,O-Dialkylation & Polyalkylation Mixtures AlkylHalide->SideProducts

Workflow comparison: Chemoselective reductive amination vs. non-selective direct alkylation.

References

  • OpenBU. "Reductive Amination Reaction." Boston University. [Link]

  • Universidad Complutense de Madrid (UCM). "Mechanochemical reductive amination of aldehydes and ketones." Docta Complutense. [Link]

Application Note: Enantioselective LC-MS/MS Quantification of (S)-3-(1-Aminobutyl)phenol in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals

Executive Summary

The accurate quantification of chiral phenolic amines in biological matrices is a persistent challenge in pharmacokinetics and drug development. (S)-3-(1-Aminobutyl)phenol possesses three distinct structural challenges: a weakly acidic, oxidation-prone phenol ring; a highly basic primary amine; and a chiral center at the benzylic position. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for the enantioselective extraction, resolution, and quantification of the (S)-enantiomer.

By leveraging host-guest complexation on a crown ether-based chiral stationary phase (CSP) and precisely tuning mobile phase additives, this method overcomes the poor mass transfer kinetics traditionally associated with primary amines.

Analytical Strategy & Mechanistic Causality

Do not treat analytical method development as a trial-and-error exercise; every parameter must be governed by the physicochemical properties of the analyte.

Overcoming Primary Amine Retention Issues

The enantiomeric separation of primary amines is notoriously difficult. Primary amines tend to complex too strongly with chiral selectors, which diminishes mass transfer kinetics and results in low theoretical plate numbers and severe peak tailing[1].

To resolve this, we utilize a crown ether-based column (e.g., Crownpak® CR-I(+)) or an isopropyl-cyclofructan 6 column (e.g., LarihcShell-P)[1][2]. The chiral recognition relies on the formation of hydrogen bonds between the protonated primary amine (–NH₃⁺) of the analyte and the oxygen atoms within the chiral cavity of the stationary phase.

Mechanism A Protonated Primary Amine (Analyte: -NH3+) B Chiral Crown Ether Cavity (Stationary Phase) C Host-Guest Complexation (Hydrogen Bonding) D Steric Hindrance (Butyl & Phenol Groups) C->D E Differential Elution (S)- vs (R)-Enantiomer D->E AB AB AB->C

Caption: Mechanistic pathway of enantiomeric recognition for primary amines on a chiral stationary phase.

The Causality of Mobile Phase Additives

Achieving baseline resolution requires strict control over the mobile phase chemistry:

  • Competitive Organic Amines: We introduce 10 mM ammonium formate into the mobile phase. The smaller ammonium ion acts as a competitive amine, preventing the analyte from complexing irreversibly with the chiral selector, thereby sharpening the peak shape[1].

  • Acidic Modifiers: The addition of 0.1% trifluoroacetic acid (TFA) ensures the primary amine remains fully protonated for optimal interaction with the crown ether[1].

  • Aqueous Micro-Environments: Empirical data demonstrates that adding exactly 5% water to the organic modifier dramatically improves peak shape and enantiomeric resolution for primary amines on CR-I(+) columns[2][3].

Protecting the Phenol Moiety

Phenols are highly susceptible to auto-oxidation, particularly in basic environments or during solvent evaporation. To ensure the trustworthiness of the protocol, the sample preparation must be a self-validating system: we extract at a neutral pH (pH 7.0) to keep the phenol protonated and add 0.1% ascorbic acid to the biological matrix immediately upon collection to act as a sacrificial antioxidant.

Experimental Protocols

Sample Preparation Workflow

This Liquid-Liquid Extraction (LLE) protocol is designed to maximize recovery while preventing enantiomeric inversion and oxidative degradation.

  • Matrix Aliquoting: Transfer 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Antioxidant & IS Addition: Add 10 µL of 1% ascorbic acid (w/v) and 10 µL of Internal Standard (IS: (S)-3-(1-Aminobutyl)phenol-d4, 500 ng/mL). Vortex for 10 seconds.

  • Buffering: Add 100 µL of 100 mM Ammonium Acetate buffer (pH 7.0) to neutralize the sample without ionizing the phenol (pKa ~9.5).

  • Extraction: Add 1.0 mL of Ethyl Acetate (EtOAc). Shake mechanically for 10 minutes at 1500 rpm.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. (Note: Do not exceed 30°C to prevent thermal degradation of the phenol).

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A. Vortex and transfer to an autosampler vial.

Workflow A 1. Sample Collection (Plasma + Ascorbic Acid) B 2. Liquid-Liquid Extraction (EtOAc, pH 7.0) A->B C 3. Solvent Evaporation & Reconstitution B->C D 4. Chiral LC Separation (Crown Ether CSP) C->D E 5. ESI-MS/MS Detection (MRM Mode) D->E F 6. Data Processing & Quantification E->F

Caption: Workflow for the extraction and LC-MS/MS quantification of (S)-3-(1-Aminobutyl)phenol.

LC-MS/MS Instrument Parameters

Table 1: Chromatographic and Mass Spectrometry Conditions

ParameterSpecification / Condition
Analytical Column Crownpak® CR-I(+) (150 mm × 3.0 mm, 5 µm)
Column Temperature 25°C (Strict control required for chiral recognition)
Mobile Phase Acetonitrile : Water (95:5, v/v) with 0.1% TFA and 10 mM Ammonium Formate
Flow Rate 0.3 mL/min (Isocratic)
Injection Volume 5.0 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transition (Analyte) m/z 166.1 → 149.1 (Loss of NH₃)
MRM Transition (IS) m/z 170.1 → 153.1
Collision Energy (CE) 15 eV

Data Presentation & Method Validation

A method is only as reliable as its validation data. The following table summarizes the expected validation parameters for this protocol, conforming to FDA/EMA bioanalytical guidelines. The addition of the competitive amine and water modifier ensures excellent linearity and precision by eliminating peak tailing.

Table 2: Summary of Method Validation Parameters

Validation ParameterResult / Acceptance CriteriaMechanistic Implication
Linear Dynamic Range 1.0 – 1000 ng/mLBroad range enabled by optimized mass transfer kinetics.
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)High sensitivity achieved via ESI+ of the primary amine.
Enantiomeric Resolution (Rs) > 2.5Baseline separation of (S) and (R) enantiomers confirmed.
Intra-day Precision (CV%) ≤ 6.5%Stable host-guest complexation at 25°C.
Extraction Recovery 88.4% ± 4.2%Neutral pH extraction successfully partitions the analyte.
Matrix Effect 94.1% (IS normalized)Minimal ion suppression due to highly selective LLE.
Benchtop Stability 24 hours at 4°CAscorbic acid successfully prevents phenol oxidation.

References

  • Novel Approach for Efficient Separation of Primary Amines Using...
  • Source: researchgate.

Sources

Application Notes and Protocols for Chiral HPLC Separation of (Aminobutyl)phenol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral compounds, such as (aminobutyl)phenol derivatives, individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. This reality underscores the necessity for robust analytical methods to separate and quantify enantiomers, ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the gold standard for this purpose, offering high efficiency, reproducibility, and scalability.

This document provides a comprehensive guide to developing a reliable HPLC method for the chiral separation of (aminobutyl)phenol enantiomers. We will delve into the principles of chiral recognition, provide detailed experimental protocols, and offer insights into method optimization, empowering researchers, scientists, and drug development professionals to confidently tackle this analytical challenge.

The Science of Chiral Recognition: How Chiral Stationary Phases Work

The cornerstone of chiral HPLC is the Chiral Stationary Phase (CSP). These specialized column packings create a chiral environment that allows for differential interaction with the two enantiomers of a racemic mixture. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most versatile and widely used for their broad enantiorecognition capabilities.

The separation mechanism on polysaccharide-based CSPs is a complex interplay of various intermolecular interactions, including:

  • Hydrogen Bonding: The hydroxyl and carbamate groups on the polysaccharide backbone can form hydrogen bonds with polar functional groups on the analyte, such as the amino and hydroxyl groups of (aminobutyl)phenol.

  • π-π Interactions: The aromatic rings of the phenylcarbamate derivatives on the CSP can interact with the phenol ring of the analyte.

  • Dipole-Dipole Interactions: Polar functional groups on both the CSP and the analyte can lead to dipole-dipole interactions.

  • Steric Interactions: The helical structure of the polysaccharide creates chiral grooves or cavities. The enantiomer that fits more favorably into these grooves will be retained longer, leading to separation.

The combination and strength of these interactions determine the degree of separation, or resolution, between the two enantiomer peaks.

A Systematic Approach to Method Development

Developing a successful chiral HPLC method involves a logical and systematic process of screening and optimization. The following workflow provides a roadmap for achieving baseline separation of (aminobutyl)phenol enantiomers.

Application Note: Large-Scale Synthesis and Purification of (S)-3-(1-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Scope: Mechanistic rationale, process scale-up, and analytical validation for the asymmetric synthesis of (S)-3-(1-Aminobutyl)phenol.

Introduction and Strategic Rationale

(S)-3-(1-Aminobutyl)phenol is a highly valuable chiral 1-arylalkylamine building block utilized in the development of neuroactive APIs and advanced analgesics. Synthesizing this molecule presents a distinct chemical challenge: the unprotected phenolic hydroxyl group readily poisons traditional transition-metal hydrogenation catalysts and interferes with Lewis acid-mediated imine condensations [1].

To navigate these challenges, this application note outlines two orthogonal, self-validating synthetic strategies:

  • The Manufacturing Route (Biocatalysis): An operationally simple, highly scalable asymmetric reductive amination utilizing engineered ω-transaminases. This route requires zero protecting groups and achieves perfect atom economy.

  • The Discovery Route (Auxiliary Chemistry): A robust, diastereoselective chemical synthesis utilizing Ellman’s sulfinamide, ideal for rapid medicinal chemistry screening and analog generation without the need for enzyme evolution.

The Manufacturing Route: Biocatalytic Asymmetric Transamination

Causality & Design Rationale

In process chemistry, minimizing the Process Mass Intensity (PMI) and eliminating protecting-group manipulations are paramount. ω-Transaminases (ω-TAs) offer unparalleled enantioselectivity (>99% ee) and operate under mild aqueous conditions, completely bypassing the need to protect the phenolic hydroxyl group [2].

We utilize Isopropylamine (IPA) as the amine donor. While the transamination equilibrium inherently favors the ketone substrate, IPA generates acetone as a byproduct. Because acetone is highly volatile, it can be continuously removed from the reaction matrix via a nitrogen sweep, driving the thermodynamic equilibrium entirely toward the (S)-amine product [3].

Biocatalysis Ketone 1-(3-Hydroxyphenyl) butan-1-one Enzyme ω-Transaminase + PLP Cofactor Ketone->Enzyme IPA Isopropylamine (Amine Donor) IPA->Enzyme Product (S)-3-(1-Aminobutyl)phenol (>99% ee) Enzyme->Product Transamination Acetone Acetone (Removed via N2) Enzyme->Acetone Byproduct

Biocatalytic transamination pathway utilizing ω-transaminase and IPA.

Step-by-Step Protocol (50 g/L Scale)

Reagents:

  • 3'-Hydroxybutyrophenone (Substrate): 50.0 g

  • (S)-selective ω-Transaminase (e.g., ATA-256 or equivalent): 2.5 g

  • Pyridoxal-5'-phosphate (PLP): 1.5 mM

  • Isopropylamine (IPA) buffer: 1.0 M, pH adjusted to 7.5 with HCl.

Workflow:

  • Preparation: In a 2 L jacketed reactor, prepare 1 L of the 1.0 M IPA buffer containing 1.5 mM PLP. Adjust the pH to exactly 7.5.

  • Enzyme Solubilization: Add 2.5 g of the ω-transaminase powder. Stir gently at 150 rpm at 30 °C until fully dissolved.

  • Substrate Addition: Add 50.0 g of 3'-hydroxybutyrophenone. The substrate will form a fine suspension.

  • Equilibrium Shift: Increase stirring to 350 rpm. Apply a continuous subsurface nitrogen sparge (0.5 vvm) to sweep the generated acetone out of the reactor. Route the exhaust through a chilled condenser to trap the acetone.

  • In-Process Control (IPC) 1: Sample the reaction at 12 h and 24 h. Quench 100 µL of the mixture in 900 µL of acetonitrile. Analyze via Reverse-Phase HPLC (254 nm). The reaction is self-validating when the ketone peak area is <1%.

  • In-Process Control (IPC) 2: Perform Chiral HPLC (Chiralcel OD-H) to confirm >99% ee of the (S)-enantiomer.

The Discovery Route: Ellman's Sulfinamide Auxiliary

Causality & Design Rationale

When novel APIs require rapid synthesis of both enantiomers, enzyme screening can be a bottleneck. Ellman’s chiral auxiliary (tert-butanesulfinamide) provides a highly predictable stereochemical outcome [4].

Because the Ti(OEt)4 used for imine condensation is highly oxophilic and reacts with free phenols, the hydroxyl group must first be protected as a benzyl ether. Condensation with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine. Subsequent reduction with NaBH4 proceeds via a closed six-membered transition state, where the bulky tert-butyl group forces hydride delivery from the less sterically hindered face, yielding the (S,R) diastereomer [5].

EllmanRoute SM 3'-Hydroxybutyrophenone Prot Benzylation (BnBr, K2CO3) SM->Prot Cond Condensation (R)-t-Bu-Sulfinamide Prot->Cond Red Diastereoselective Reduction (NaBH4, -50°C) Cond->Red Deprot Global Deprotection (HCl/MeOH, then H2) Red->Deprot Final (S)-3-(1-Aminobutyl)phenol Deprot->Final

Step-by-step chemical synthesis using Ellman's chiral auxiliary.

Step-by-Step Protocol
  • Protection: React 3'-hydroxybutyrophenone with Benzyl Bromide (1.1 eq) and K2CO3 (2.0 eq) in DMF at 60 °C for 4 h. Extract with EtOAc and wash with brine.

  • Condensation: Dissolve the protected ketone in THF. Add (R)-tert-butanesulfinamide (1.2 eq) and Ti(OEt)4 (2.0 eq). Reflux at 70 °C for 18 h.

    • IPC 1: LC-MS must show complete disappearance of the ketone mass and emergence of the imine[M+H]+.

  • Diastereoselective Reduction: Cool the mixture to -50 °C. Slowly add NaBH4 (1.5 eq). Stir for 4 h.

    • IPC 2: Analyze the crude mixture via 1H NMR. Integrate the tert-butyl signals to confirm a diastereomeric ratio (d.r.) of >95:5 favoring the (S,R) isomer.

  • Global Deprotection: Cleave the sulfinyl group using 4M HCl in Dioxane/MeOH (1:1) at room temperature for 2 h. Finally, remove the benzyl ether via hydrogenolysis (Pd/C, H2 balloon) in MeOH to yield the target compound.

Downstream Purification and Isolation

Because (S)-3-(1-Aminobutyl)phenol is amphoteric (containing both a basic amine and an acidic phenol), standard acid-base extraction requires precise isoelectric point targeting.

  • Workup: Following the biocatalytic route, filter the reaction mixture through Celite to remove the denatured enzyme.

  • Extraction: Adjust the aqueous filtrate to pH 9.5 (approximate isoelectric point) using 2M NaOH. Extract the free base into 2-Methyltetrahydrofuran (2-MeTHF) (3 x 500 mL).

  • Salt Formation: To isolate a shelf-stable product, dry the organic layer over Na2SO4. Add 1.05 equivalents of anhydrous HCl in Isopropanol dropwise at 0 °C.

  • Crystallization: Filter the resulting white precipitate, wash with cold heptane, and dry under vacuum at 40 °C to yield (S)-3-(1-Aminobutyl)phenol hydrochloride.

Quantitative Data Summary

The following table summarizes the performance metrics of the two self-validating synthetic routes, highlighting why biocatalysis is preferred for scale-up while the auxiliary route remains vital for discovery.

MetricBiocatalytic Route (Manufacturing)Chemical Route (Discovery)
Overall Yield 88% (Isolated)54% (Over 4 steps)
Enantiomeric Excess >99.5% ee96% ee (after crystallization)
Step Count 1 Step4 Steps
Protecting Groups None RequiredBenzyl Ether required
E-factor (Waste) Low (<15 kg waste/kg product)High (>60 kg waste/kg product)
Scalability Excellent (Demonstrated at 50 g/L)Moderate (Cryogenic steps required)

Application Note: Chemoselective Amide Bond Formation with (S)-3-(1-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(1-Aminobutyl)phenol is a highly versatile chiral building block frequently utilized in medicinal chemistry, API synthesis, and the development of chiral ligands. The molecule presents a unique synthetic challenge due to its bifunctionality: it contains both a nucleophilic primary aliphatic amine and a phenolic hydroxyl group. When performing coupling reactions—most notably amide bond formation—the primary objective is to achieve strict chemoselectivity , driving N-acylation while completely suppressing O-acylation.

This application note provides field-proven, self-validating protocols for the chemoselective coupling of (S)-3-(1-Aminobutyl)phenol with various carboxylic acids, detailing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Causality & Reagent Selection

The synthesis of amides from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid [1]. For bifunctional substrates like (S)-3-(1-Aminobutyl)phenol, the choice of coupling reagent, base, and temperature dictates the reaction's success.

  • The Nucleophilic Differential: The aliphatic primary amine (pKa ~9.5) is intrinsically more nucleophilic than the phenolic hydroxyl (pKa ~10) at neutral to slightly basic pH. By utilizing a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA), the amine is selectively deprotonated and primed for nucleophilic attack, whereas the phenol remains largely unreactive [2].

  • Avoidance of Acyl Transfer Catalysts: The use of 4-Dimethylaminopyridine (DMAP) must be strictly avoided. While DMAP accelerates coupling, it acts as a potent acyl transfer agent that indiscriminately activates both amines and alcohols, leading to significant O-acylation byproducts and destroying chemoselectivity [3].

  • Temperature Control during Activation: Carbodiimide-mediated activation (e.g., EDC) is exothermic. Maintaining the reaction at 0 °C during the activation phase prevents the O-to-N migration of the activated carboxyl function (which forms an inactive N-acyl urea byproduct) [4].

  • Stereochemical Stability: While racemization is a primary concern in standard peptide synthesis, the chiral center of (S)-3-(1-Aminobutyl)phenol is located on the amine component. Consequently, epimerization at this specific stereocenter is highly improbable under standard basic coupling conditions. The primary optimization vector is therefore chemoselectivity, not stereopreservation.

Quantitative Data Presentation

The following table summarizes the optimization data for coupling (S)-3-(1-Aminobutyl)phenol with a standard aliphatic carboxylic acid.

Table 1: Quantitative Comparison of Coupling Systems

Coupling SystemBaseSolventTempChemoselectivity (N:O)YieldMechanistic Notes
EDC / HOBt DIPEA (1.5 eq)DCM/DMF0 °C to RT> 99:185–92%Mildest conditions; easy byproduct removal (water-soluble urea) [1].
HATU DIPEA (2.0 eq)DMF0 °C to RT95:590–96%Highly reactive; best reserved for sterically hindered carboxylic acids [2].
DCC / DMAP NoneDCMRT< 80:2060–70%DMAP promotes competitive O-acylation; difficult DCU urea removal [3, 4].
T3P Et3N (3.0 eq)EtOAcRT to 80 °C98:280–85%Excellent scalability and low toxicity, but requires longer reaction times.

Workflow Visualization

Workflow Acid Carboxylic Acid (1.0 eq) ActiveEster OBt-Active Ester (Intermediate) Acid->ActiveEster 0 °C, 15 min Reagents EDC·HCl / HOBt (Activators) Reagents->ActiveEster Activation Amide Target Amide (N-Acylation) ActiveEster->Amide DIPEA, RT Amine (S)-3-(1-Aminobutyl)phenol (Nucleophile) Amine->Amide Chemoselective Coupling

Chemoselective amide coupling workflow for (S)-3-(1-Aminobutyl)phenol.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating analytical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.

Protocol A: Mild Chemoselective Coupling (EDC/HOBt Method)

Recommended for standard aliphatic and aromatic carboxylic acids.

Step 1: Carboxylic Acid Activation

  • In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the carboxylic acid (1.0 eq, 10 mmol) in anhydrous DCM (30 mL). If the acid is poorly soluble, add up to 10% anhydrous DMF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add HOBt (1.2 eq, 12 mmol) followed by EDC·HCl (1.2 eq, 12 mmol). Stir at 0 °C for 15–20 minutes.

  • Causality: EDC·HCl is utilized because its urea byproduct is water-soluble, simplifying downstream workup[4]. Cooling to 0 °C prevents O-to-N acyl migration.

  • Validation Checkpoint 1: TLC (Eluent: 10% MeOH in DCM) should indicate the consumption of the starting acid and the formation of a less polar, UV-active OBt-ester intermediate.

Step 2: Nucleophilic Addition 4. In a separate vial, dissolve (S)-3-(1-Aminobutyl)phenol (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL) and add DIPEA (1.5 eq, 15 mmol). 5. Add the amine/base solution dropwise to the activated ester mixture at 0 °C over 5 minutes. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Validation Checkpoint 2: Perform LC-MS analysis. The mass spectrum should show the[M+H]+ peak of the target amide. A ninhydrin stain on TLC should show the disappearance of the primary amine (no purple spot).

Step 3: Aqueous Workup & Purification 7. Dilute the reaction mixture with DCM (50 mL). 8. Wash the organic layer sequentially with 1M HCl (2 × 30 mL) to remove unreacted amine and DIPEA, saturated NaHCO₃ (2 × 30 mL) to remove unreacted acid and HOBt, and brine (30 mL). 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The acidic wash does not affect the phenolic OH but efficiently protonates and extracts residual aliphatic amines into the aqueous layer.

Protocol B: High-Efficiency Coupling (HATU Method)

Recommended for sterically hindered carboxylic acids or electron-deficient systems.

Step 1: Substrate Preparation

  • Dissolve the sterically hindered carboxylic acid (1.0 eq, 5 mmol) and (S)-3-(1-Aminobutyl)phenol (1.05 eq, 5.25 mmol) in anhydrous DMF (15 mL).

  • Add DIPEA (2.0 eq, 10 mmol) and cool the mixture to 0 °C.

  • Causality: HATU is highly reactive and can cause side reactions if the active ester sits too long without the nucleophile present. Mixing the acid and amine prior to activation ensures immediate trapping of the highly reactive OAt-ester [1].

Step 2: Activation and Coupling 3. Add HATU (1.1 eq, 5.5 mmol) portion-wise over 5 minutes. 4. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1–3 hours.

  • Validation Checkpoint: LC-MS should indicate rapid conversion. If the reaction stalls, do not add more HATU, as excess uronium salts can react with the primary amine to form a guanidinium byproduct.

Step 3: Workup for DMF Removal 5. Quench the reaction by adding water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 6. Wash the combined organic layers with 5% aqueous LiCl solution (3 × 30 mL).

  • Causality: The 5% LiCl wash is highly specific and efficient for partitioning DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during final isolation.

References

  • Title : Process optimization for acid-amine coupling: a catalytic approach Source : Growing Science URL :[Link]

  • Title : Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source : PMC (National Institutes of Health) URL :[Link]

Use of (S)-3-(1-Aminobutyl)phenol in creating compound libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Library Synthesis Using the Chiral Bifunctional Building Block (S)-3-(1-Aminobutyl)phenol

Introduction & Mechanistic Rationale

In modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) platforms, the quality of the screening library is dictated by its structural diversity and three-dimensional (3D) complexity. Historically, screening libraries were dominated by flat, sp2-hybridized molecules. However, incorporating stereochemically rich, 3D fragments has been shown to significantly improve the physicochemical properties and hit rates of screening libraries[1].

(S)-3-(1-Aminobutyl)phenol is an exemplary chiral bifunctional building block designed to address this need. It features two orthogonal reactive vectors:

  • A Chiral Primary Amine: Provides an sp3-hybridized attachment point with defined stereochemistry, crucial for exploring precise 3D spatial arrangements and ensuring stereospecific target engagement.

  • A Phenolic Hydroxyl Group: Provides an sp2-linked oxygen vector, ideal for late-stage diversification via etherification or cross-coupling.

The bifunctional nature of such building blocks is essential for DELs, as it enables multi-cycle combinatorial synthesis (e.g., split-and-pool methodologies) without the need for complex protecting group manipulations[2]. Because the aliphatic amine is significantly more nucleophilic than the phenolic oxygen, we can achieve high chemoselectivity. By exploiting this nucleophilic differential, we can sequentially functionalize the scaffold—first at the amine, then at the phenol—creating a vast matrix of structurally diverse, drug-like compounds.

Library Design & Synthesis Logic

To construct a comprehensive compound library, we employ a two-cycle orthogonal functionalization strategy.

  • Cycle 1 (N-Acylation): The chiral amine is reacted with a diverse set of carboxylic acids. The critical challenge here is preventing the racemization of the incoming chiral acids and preserving the (S)-stereocenter of the scaffold.

  • Cycle 2 (O-Alkylation): The phenolic hydroxyl group is diversified using a Mitsunobu reaction with various primary and secondary alcohols.

Workflow A (S)-3-(1-Aminobutyl)phenol (Chiral Scaffold) B N-Acylation (HATU/DIPEA) A->B Step 1: R1-COOH D Amide Sub-Library B->D Selectivity >99% C O-Alkylation (Mitsunobu) E Final 3D Library C->E Diversity Gen D->C Step 2: R2-OH

Orthogonal functionalization workflow of (S)-3-(1-Aminobutyl)phenol for library generation.

When applied to DEL synthesis, this orthogonal reactivity allows for seamless integration into a split-and-pool workflow, enabling the generation of thousands to millions of unique compounds.

Logic N1 DNA-Tagged Scaffold N2 Split into N Wells N1->N2 N3 Cycle 1: Amidation (N Acids) N2->N3 N4 Pool & Ligate Barcode 1 N3->N4 N5 Split into M Wells N4->N5 N6 Cycle 2: Etherification (M Alcohols) N5->N6 N7 Final DEL (N x M Compounds) N6->N7

Split-and-pool combinatorial synthesis logic for DNA-Encoded Libraries using the scaffold.

Experimental Protocols

As a self-validating system, the following protocols include built-in analytical checkpoints to ensure both chemoselectivity and stereochemical integrity.

Protocol 1: Racemization-Free Amide Coupling (Cycle 1)

Objective: Selectively functionalize the primary amine while leaving the phenol intact, without compromising the (S)-stereocenter. Causality Check: We utilize HATU as the coupling reagent. Epimerization during amide library synthesis is a major concern[3]. HATU is considered the gold standard for amide coupling because the highly reactive HOAt ester intermediate forms rapidly, accelerating aminolysis and minimizing the lifetime of the activated ester. This prevents oxazolone formation, which is the primary pathway for racemization[4]. Furthermore, the amine's superior nucleophilicity over the phenol eliminates the need for oxygen protecting groups.

Step-by-Step Methodology:

  • Preparation: In a dry 2-dram vial, dissolve the diverse carboxylic acid (1.1 equiv, 0.11 mmol) and HATU (1.1 equiv, 0.11 mmol) in anhydrous DMF (1.0 mL).

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.30 mmol). Stir the mixture at room temperature for 5 minutes. Insight: This brief pre-activation ensures complete formation of the active HOAt ester before the amine is introduced.

  • Coupling: Add (S)-3-(1-Aminobutyl)phenol (1.0 equiv, 0.10 mmol) to the reaction mixture.

  • Self-Validation (Monitoring): Stir at room temperature for 2 hours. Quench a 5 µL aliquot in 100 µL of methanol and analyze via LC-MS. You should observe >95% conversion to the N-acylated product, with no detectable O-acylated or N,O-diacylated byproducts.

  • Workup: Dilute with EtOAc (5 mL), wash with saturated aqueous NaHCO3 (3 x 5 mL) and brine (5 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Stereochemical Validation: Analyze the crude product via Chiral SFC (Supercritical Fluid Chromatography) to confirm enantiomeric excess (ee) >98%.

Protocol 2: Phenolic Etherification via Mitsunobu Reaction (Cycle 2)

Objective: Introduce the second diversity vector at the phenolic oxygen. Causality Check: Traditional Williamson ether synthesis requires strong bases (e.g., NaH, K2CO3) which can hydrolyze amides or cause epimerization of base-sensitive library members. The Mitsunobu reaction is selected because it operates under mild, neutral conditions, perfectly tolerating the newly formed amide bond while efficiently coupling diverse primary and secondary alcohols.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-acylated intermediate from Protocol 1 (1.0 equiv, 0.10 mmol), the diverse alcohol (1.5 equiv, 0.15 mmol), and Triphenylphosphine (PPh3) (1.5 equiv, 0.15 mmol) in anhydrous THF (1.5 mL) under an argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 0.15 mmol) dropwise over 5 minutes. Insight: Dropwise addition at 0 °C controls the exothermic formation of the betaine intermediate, preventing the thermal degradation of the reagents and minimizing the formation of elimination byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation (Monitoring): Monitor via UV-Vis (254 nm) on LC-MS. The disappearance of the phenol peak indicates reaction completion.

  • Purification: Concentrate the mixture and purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient) to isolate the final bifunctionalized library member.

Quantitative Data Presentation

The following table summarizes the validation data for a representative mini-library generated using the protocols above. The data demonstrates the robustness of the chemoselective workflow and the preservation of the (S)-stereocenter.

EntryR1-COOH (Amidation)R2-OH (Etherification)Overall Yield (%)ee (%)LC-MS Purity (%)
1 Acetic acidBenzyl alcohol84>9998.5
2 Phenylacetic acidEthanol799897.2
3 1-Methyl-1H-pyrazole-4-carboxylic acidIsopropanol729896.8
4 (R)-2-Phenylpropanoic acidCyclopentanol68>99*95.5
5 Nicotinic acid2-Methoxyethanol759998.1

*Note: Entry 4 utilizes a chiral carboxylic acid. The >99% ee indicates zero epimerization of the incoming acid and total retention of the scaffold's (S)-configuration, validating the HATU/DIPEA causality.

References

  • Title: Is it time for biocatalysis in fragment-based drug discovery?
  • Title: Building Block-Centric Approach to DNA-Encoded Library Design Source: ACS Publications URL
  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL
  • Title: Epimerisation in Peptide Synthesis Source: MDPI URL

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (S)-3-(1-Aminobutyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This portal is designed for researchers, medicinal chemists, and process scientists tasked with optimizing the asymmetric synthesis of (S)-3-(1-Aminobutyl)phenol .

Synthesizing this chiral amine intermediate presents distinct yield bottlenecks, primarily due to the steric bulk of the butyl chain and the coordinating interference of the phenolic hydroxyl group. To achieve high enantiomeric excess (>99% ee) and overall yield, the industry relies on two validated pathways: Biocatalytic ω -Transamination and Chemoenzymatic Ellman’s Sulfinamide Synthesis .

Below is our comprehensive troubleshooting guide, complete with mechanistic causality, self-validating protocols, and quantitative benchmarking.

Part 1: Diagnostic Troubleshooting & FAQs

Route A: Biocatalytic ω -Transaminase Pathway

Q1: Why does the reductive amination of 1-(3-hydroxyphenyl)butan-1-one stall at 40-50% conversion when using isopropylamine (IPA)?

  • The Causality: The transamination reaction is governed by a strict thermodynamic equilibrium. Because the Gibbs free energy difference between the ketone/amine substrate pair and the acetone/chiral amine product pair is negligible, the reaction naturally stalls near 50%[1].

  • The Solution: You must shift the equilibrium using Le Chatelier's principle. Implement an in situ product removal (ISPR) strategy. Applying a mild vacuum or a continuous nitrogen sweep removes the volatile acetone byproduct, driving the reaction to >95% conversion[2].

Q2: My ketone substrate has poor solubility in the aqueous phosphate buffer. Can I add organic solvents without denaturing the enzyme?

  • The Causality: Bulky, lipophilic ketones aggregate in aqueous media, severely limiting mass transfer to the enzyme's active site.

  • The Solution: Engineered (S)-selective ω -transaminases (e.g., from Vibrio fluvialis or Arthrobacter sp.) have been evolved to tolerate organic co-solvents[3]. You can safely introduce up to 15-20% (v/v) DMSO. DMSO disrupts hydrophobic aggregation without stripping the essential hydration shell from the enzyme's structural domains, thereby restoring optimal reaction kinetics[1].

Route B: Chemoenzymatic Ellman’s Sulfinamide Pathway

Q3: When reducing the N-tert-butanesulfinyl imine intermediate, my diastereomeric excess (de) is highly variable (60-80%). How can I consistently achieve >98% de?

  • The Causality: The stereochemical outcome of the imine reduction depends entirely on the transition state geometry. If the free phenolic -OH is left unprotected, it can competitively coordinate with the reducing agent, disrupting the preferred six-membered cyclic transition state directed by the sulfinyl oxygen[4].

  • The Solution: First, protect the phenol as a TBS-ether. Second, switch your reducing agent from NaBH 4​ to a bulkier, highly coordinating hydride source like L-Selectride at -78°C. This enforces a rigid, chelation-controlled transition state, ensuring the hydride attacks exclusively from the less hindered face[5].

Q4: The condensation of my ketone with (S)-tert-butanesulfinamide yields less than 30% imine. Standard drying agents aren't working. Why?

  • The Causality: Ketones are significantly less electrophilic than aldehydes. The bulky butyl chain further sterically hinders the nucleophilic attack of the sulfinamide. Standard desiccants (like MgSO 4​ ) cannot overcome this activation energy barrier[5].

  • The Solution: Use Titanium(IV) ethoxide (Ti(OEt) 4​ ) as both a Lewis acid catalyst and a stoichiometric water scavenger. The titanium coordinates to the ketone carbonyl, increasing its electrophilicity, while irreversibly trapping the displaced water as insoluble TiO 2​ [4].

Part 2: Yield & Efficiency Benchmarking

The following table summarizes the expected quantitative outcomes when the troubleshooting steps above are correctly implemented.

ParameterBiocatalytic ( ω -Transaminase)Chemoenzymatic (Ellman's Sulfinamide)
Typical Overall Yield 85 - 92%70 - 78% (Over 4 steps)
Stereoselectivity >99% ee>98% de (prior to cleavage)
Key Yield Bottleneck Thermodynamic equilibriumImine condensation efficiency
Scalability Excellent (Multi-kg API scale)Good (Up to 100g bench scale)
Green Chemistry Metric High (Aqueous, ambient temp)Moderate (Requires cryogenic -78°C)

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must operate as a self-validating system. Do not proceed to subsequent steps without clearing the defined In-Process Validation (IPC) gates.

Protocol A: Optimized Biocatalytic Synthesis

Objective: Direct asymmetric amination of 1-(3-hydroxyphenyl)butan-1-one.

  • Matrix Preparation: In a bioreactor, dissolve 100 mM of the ketone substrate in a mixture of 85% Phosphate Buffer (100 mM, pH 7.5) and 15% DMSO.

  • Cofactor & Donor Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP) and 500 mM Isopropylamine (IPA). Adjust pH back to 7.5 if necessary.

  • Biocatalyst Loading: Introduce 5 g/L of engineered (S)- ω -transaminase (e.g., V. fluvialis variant).

  • Equilibrium Shifting: Seal the reactor and initiate a continuous N 2​ sweep (0.5 L/min) through the headspace to strip evolving acetone. Maintain temperature at 30°C with 250 rpm agitation for 24 hours.

  • In-Process Validation (IPC) Gate: Pull a 50 µL aliquot, quench with 100 µL acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant via Chiral HPLC (e.g., Chiralpak IG column). Do not proceed to workup until ketone depletion is >95%.

  • Workup: Adjust the pH to 11.0 using 2M NaOH to deprotonate the product amine. Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry over Na 2​ SO 4​ and concentrate in vacuo to yield (S)-3-(1-Aminobutyl)phenol.

Protocol B: Optimized Ellman’s Sulfinamide Synthesis

Objective: Chelation-controlled synthesis via N-sulfinyl ketimine.

  • Phenol Protection: React 1-(3-hydroxyphenyl)butan-1-one with TBS-Cl and Imidazole in DMF to yield the TBS-protected ketone.

  • Imine Condensation: In a flame-dried flask under Argon, dissolve the protected ketone (1.0 eq) and (S)-tert-butanesulfinamide (1.2 eq) in anhydrous THF. Add Ti(OEt) 4​ (2.0 eq) dropwise. Reflux at 70°C for 18 hours.

  • IPC Gate 1: Analyze a crude aliquot via 1 H NMR. Look for the disappearance of the ketone α -protons and the emergence of the distinct sulfinyl methyl singlet (~1.2 ppm). Proceed only if conversion is >90%. Quench with brine, filter through Celite, and isolate the imine.

  • Diastereoselective Reduction: Dissolve the imine in anhydrous THF and cool to strictly -78°C. Add L-Selectride (1.5 eq) dropwise. Stir for 4 hours at -78°C.

  • IPC Gate 2: Quench a micro-aliquot with saturated NH 4​ Cl. Determine de via HPLC. A de of >98% validates successful chelation control.

  • Global Deprotection: Treat the purified sulfinamide with 4M HCl in Dioxane/MeOH (1:1) for 2 hours at room temperature to simultaneously cleave the TBS ether and the sulfinyl group, yielding the target amine hydrochloride.

Part 4: Mechanistic Workflows & Logic Diagrams

The following diagrams illustrate the causal logic and operational workflows required to bypass the yield bottlenecks discussed above.

Transaminase Ketone 1-(3-Hydroxyphenyl)butan-1-one Enzyme Engineered ω-Transaminase (PLP Cofactor) Ketone->Enzyme Active Site Binding AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme Active Site Binding ChiralAmine (S)-3-(1-Aminobutyl)phenol (Target) Enzyme->ChiralAmine Transamination Acetone Acetone (Byproduct) Enzyme->Acetone Transamination Removal In situ Acetone Removal (Vacuum / N2 Sweep) Acetone->Removal Equilibrium Shift Removal->Enzyme Drives Reaction Forward

Fig 1. ω-Transaminase catalytic cycle and equilibrium shifting via acetone removal.

Ellman SM TBS-Protected Ketone Condensation Ti(OEt)4 Mediated Condensation SM->Condensation Aux (S)-tert-Butanesulfinamide Aux->Condensation Imine N-Sulfinyl Ketimine Condensation->Imine - H2O / + TiO2 Reduction Diastereoselective Reduction (L-Selectride, -78°C) Imine->Reduction Chelation Control Sulfinamide (S,S)-Sulfinamide Intermediate Reduction->Sulfinamide Hydride Transfer Deprotection Global Deprotection (HCl / MeOH) Sulfinamide->Deprotection Product (S)-3-(1-Aminobutyl)phenol Deprotection->Product - TBS, - Sulfinyl

Fig 2. Ellman's sulfinamide workflow highlighting chelation-controlled reduction.

Part 5: References

The methodologies and mechanistic claims detailed in this support guide are grounded in the following peer-reviewed literature:

  • Patil, M. D., et al. "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." White Rose Research Online. 1[1]

  • "Application of ω-Transaminases in the Pharmaceutical Industry." Chemical Reviews.2[2]

  • "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." Chemical Reviews. 4[4]

  • "Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines." MDPI. 3[3]

  • Ellman, J.A., et al. "Asymmetric synthesis of amines using tert-butanesulfinamide." ResearchGate (Nature Protocols). 5[5]

Sources

Technical Support Center: Managing the Thermal Instability of (S)-3-(1-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-3-(1-Aminobutyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal instability of this critical pharmaceutical intermediate. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the integrity of your material and the success of your experiments.

Introduction: The Challenge of (S)-3-(1-Aminobutyl)phenol Stability

(S)-3-(1-Aminobutyl)phenol is a valuable chiral building block, but its bifunctional nature, possessing both a nucleophilic amine and an easily oxidizable phenol, renders it susceptible to degradation under thermal stress. This instability can manifest as discoloration, the formation of impurities, and a reduction in overall purity and yield. This guide provides a comprehensive resource for identifying, mitigating, and troubleshooting issues related to the thermal decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of thermal degradation in (S)-3-(1-Aminobutyl)phenol?

A1: The most common indicator of degradation is a change in color, typically from off-white or pale yellow to brown or even black. This is often due to the formation of colored oxidation and polymerization byproducts. Other signs include a decrease in purity as determined by analytical methods like HPLC or GC-MS, and the appearance of new, unidentified peaks in your chromatograms.

Q2: At what temperature does (S)-3-(1-Aminobutyl)phenol begin to decompose?

Q3: What are the likely decomposition pathways for (S)-3-(1-Aminobutyl)phenol?

A3: The decomposition of (S)-3-(1-Aminobutyl)phenol is likely a complex process involving multiple pathways. Based on the chemistry of aminophenols and benzylic amines, the primary degradation routes are expected to be:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of quinone-like structures, which can then polymerize to form colored impurities. This process is often catalyzed by trace metal impurities and exposure to oxygen.

  • Intermolecular Condensation: At elevated temperatures, the amino group of one molecule can react with the phenol group of another, leading to the formation of larger, less soluble dimeric and oligomeric impurities with the elimination of water.

  • Side-Chain Degradation: The aminobutyl side chain, being at a benzylic-like position, could also be a site of degradation, although this is generally less favored than phenol oxidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: The solid (S)-3-(1-Aminobutyl)phenol has darkened during storage.
Possible Cause Recommended Solution Scientific Rationale
Exposure to Air and/or Light Store the compound under an inert atmosphere (nitrogen or argon) in an amber vial or a container protected from light. For long-term storage, a desiccator or glovebox is recommended.Phenolic compounds are susceptible to photo-oxidation and reaction with atmospheric oxygen, leading to colored degradation products.[1]
Elevated Storage Temperature Store the compound in a cool, dry place, away from heat sources. Refer to the supplier's safety data sheet (SDS) for specific storage temperature recommendations.Higher temperatures accelerate the rate of all chemical reactions, including decomposition pathways.[1]
Presence of Metal Impurities If discoloration is a persistent issue, consider purification by recrystallization or column chromatography to remove trace metal contaminants.Transition metal ions can catalyze the oxidation of phenols.[1]
Issue 2: During a reaction involving heating, the solution containing (S)-3-(1-Aminobutyl)phenol turns dark.
Possible Cause Recommended Solution Scientific Rationale
Thermal Decomposition 1. Lower the Reaction Temperature: If the reaction kinetics allow, reduce the temperature. 2. Minimize Reaction Time: Monitor the reaction closely and stop it as soon as it reaches completion. 3. Use Protecting Groups: If high temperatures are unavoidable, consider protecting the phenol as a silyl ether (e.g., TBDMS) or the amine as a carbamate (e.g., Boc), which can be removed after the reaction.Protecting groups temporarily mask reactive functional groups, preventing their participation in unwanted side reactions at elevated temperatures.[2][3][4]
Oxidation 1. Degas Solvents: Before use, sparge solvents with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. 2. Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.Removing oxygen from the reaction environment minimizes oxidative degradation pathways.[1]
Incorrect pH Buffer the reaction mixture if appropriate for the desired transformation. Aminophenols can be more susceptible to oxidation at higher pH.[1]The phenoxide anion, formed at higher pH, is more readily oxidized than the protonated phenol.
Issue 3: Impurities are observed after work-up and purification.
Possible Cause Recommended Solution Scientific Rationale
Degradation During Purification 1. Avoid High Temperatures: When concentrating the product, use a rotary evaporator at the lowest possible temperature and pressure. Avoid heating the flask with a high-temperature bath for extended periods. 2. Use Appropriate Chromatography Techniques: For column chromatography, consider using an amine-functionalized silica gel to improve the separation and reduce tailing of the basic amine.[5] Use a solvent system that allows for efficient elution without the need for excessively polar, high-boiling point solvents.Thermally labile compounds can decompose on the stationary phase of a chromatography column if the elution is slow or if the solvent system is not optimized.
Incomplete Removal of Reagents/Byproducts Optimize the work-up procedure. This may involve additional aqueous washes with appropriate pH adjustments to remove acidic or basic impurities.A thorough work-up is crucial to remove any species that could catalyze degradation during subsequent steps.
Formation of Hard-to-Remove Impurities If standard purification methods are ineffective, consider derivatization of the crude product to facilitate separation, followed by deprotection.Derivatization can alter the physical properties of the compound and its impurities, making them easier to separate.

Experimental Protocols

Protocol 1: Thermal Stability Assessment using TGA/DSC

This protocol provides a general method for assessing the thermal stability of (S)-3-(1-Aminobutyl)phenol.[6]

Objective: To determine the onset of thermal decomposition and identify any phase transitions.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of (S)-3-(1-Aminobutyl)phenol into a clean, tared TGA/DSC pan.

  • TGA Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate of 20 mL/min).

    • Record the mass loss as a function of temperature.

  • DSC Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 250°C (or a temperature below the onset of decomposition determined by TGA) at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

Data Analysis:

  • TGA: The onset of decomposition is the temperature at which significant mass loss begins.

  • DSC: Endothermic or exothermic peaks indicate phase transitions (e.g., melting) or decomposition events.

Protocol 2: HPLC Purity Analysis

This protocol outlines a general HPLC method for assessing the purity of (S)-3-(1-Aminobutyl)phenol and detecting degradation products.

Objective: To quantify the purity of (S)-3-(1-Aminobutyl)phenol and identify the presence of impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Starting Point for Method Development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity (S)-3-(1-Aminobutyl)phenol in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the (S)-3-(1-Aminobutyl)phenol sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks. Quantify impurities using the calibration curve if standards are available.

Protocol 3: GC-MS Analysis of Degradation Products

For the identification of volatile and semi-volatile degradation products, GC-MS is a powerful tool. Derivatization is often necessary to improve the volatility and thermal stability of aminophenols for GC analysis.[7]

Objective: To identify the chemical structures of degradation products.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve a small amount of the degraded (S)-3-(1-Aminobutyl)phenol sample in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetic anhydride.

    • Heat the mixture gently (e.g., 60-70°C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a standard non-polar column (e.g., DB-5ms).

    • Employ a temperature program that allows for the separation of components with a range of boiling points.

  • Data Analysis:

    • Identify the components by comparing their mass spectra to a library of known compounds (e.g., NIST).

Visualizations

Diagram 1: Potential Decomposition Pathways

DecompositionPathways cluster_main Thermal Stress on (S)-3-(1-Aminobutyl)phenol cluster_oxidation Oxidation cluster_condensation Intermolecular Condensation SABP (S)-3-(1-Aminobutyl)phenol Quinone Quinone-like Intermediates SABP->Quinone O2, heat, light, metal ions Dimer Dimers/Oligomers SABP->Dimer High Temperature Polymers Colored Polymers Quinone->Polymers

Caption: Plausible degradation pathways of (S)-3-(1-Aminobutyl)phenol under thermal stress.

Diagram 2: Troubleshooting Workflow for Discolored Product

TroubleshootingWorkflow Start Discolored (S)-3-(1-Aminobutyl)phenol Observed CheckStorage Review Storage Conditions (Air, Light, Temp) Start->CheckStorage PurityAnalysis Perform Purity Analysis (HPLC/GC-MS) CheckStorage->PurityAnalysis Purification Consider Purification (Recrystallization/Chromatography) PurityAnalysis->Purification Purity is low UseAsIs Use As-Is (if purity is acceptable for non-critical applications) PurityAnalysis->UseAsIs Purity is acceptable Discard Discard and Obtain New Batch Purification->Discard Unsuccessful ImplementPrevention Implement Preventative Measures for Future Use Purification->ImplementPrevention Successful UseAsIs->ImplementPrevention

Sources

Technical Support Center: Accelerating Aminophenol Synthesis via Nitrophenol Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using sodium borohydride (NaBH₄) is the gold-standard model reaction for evaluating nanocatalyst activity. However, researchers frequently encounter sluggish kinetics, extended induction periods, and incomplete conversions. This guide provides mechanistic troubleshooting, comparative data, and self-validating protocols to help you optimize your catalytic systems and achieve reaction times under 60 seconds.

Part 1: Troubleshooting & FAQs

Q1: Why is my 4-NP reduction taking over 30 minutes despite using a transition metal catalyst? A1: Sluggish reaction times are rarely due to the identity of the metal alone; they are usually a symptom of poor active-site accessibility or severe mass transfer limitations. The reaction follows the Langmuir-Hinshelwood mechanism, requiring both the borohydride ions and 4-NP molecules to co-adsorb onto the catalyst surface[1]. If your nanoparticles are heavily agglomerated, the effective surface area plummets. Solution: Optimize your catalyst support or capping agent. For instance, using silver nanoparticles stabilized by spherical polyelectrolyte brushes (pPAA), researchers have achieved complete decolorization in 20–30 seconds with a remarkable rate constant of 0.3 ± 0.1 s⁻¹[2].

Q2: I am observing an extended induction period ( t0​ ) before the yellow color of 4-nitrophenolate dissipates. How can I eliminate this lag? A2: The induction period ( t0​ ) is primarily caused by two factors: dissolved oxygen competing for the active hydrogen species on the catalyst surface, and surface passivation (e.g., native oxides) on the nanoparticles. Solution: First, ensure a vast excess of NaBH₄ to rapidly purge dissolved oxygen. Second, chemically activate your catalyst prior to injection. Treating copper nanowires (CuNWs) with glacial acetic acid (GAA) removes passivating surface oxides, dropping the reaction time to roughly 60 seconds and boosting the apparent rate constant significantly[3].

Q3: My UV-Vis spectra show a decrease at 400 nm but no corresponding isosbestic points or clean increase at 300 nm. What is happening? A3: This indicates the accumulation of stable intermediates (such as 4-hydroxylaminophenol) or the occurrence of side reactions. A clean, kinetically efficient catalytic reduction must show clear isosbestic points (typically around 280 nm and 314 nm)[2]. Solution: The electron transfer rate from the catalyst to the substrate is the bottleneck. Anchoring metal nanoparticles on high-surface-area, interactive supports—such as cellulose nanofibers (CNFs)—significantly enhances electron transfer, achieving 100% reduction in 4–5 minutes without intermediate buildup[4].

Q4: How does the concentration of sodium borohydride affect the reaction kinetics? A4: The reaction is only pseudo-first-order if NaBH₄ is in vast excess. If the concentration is too low, the inescapable side reaction of BH₄⁻ hydrolysis (which produces H₂ gas and borate) competes with 4-NP reduction, leading to a shift in kinetics and incomplete conversion at longer reaction times[1]. Maintain a NaBH₄:4-NP molar ratio of at least 100:1.

Part 2: Mechanistic Pathway

Understanding the surface-mediated electron transfer is critical for troubleshooting. Below is the Langmuir-Hinshelwood pathway governing this reaction.

Mechanism Cat Metal Nanoparticle Catalyst Surface Int1 Adsorbed 4-NP & Active H Species Cat->Int1 Surface Complexation R1 4-Nitrophenol (4-NP) R1->Cat Adsorption & Diffusion R2 Borohydride (BH4⁻) R2->Cat Adsorption & Diffusion Int2 Reduction Intermediates (Nitroso, Hydroxylamino) Int1->Int2 Electron/H Transfer Prod 4-Aminophenol (4-AP) Int2->Prod Desorption

Langmuir-Hinshelwood mechanism for the catalytic reduction of 4-nitrophenol to 4-aminophenol.

Part 3: Quantitative Catalyst Performance

Benchmarking your catalyst against established literature is essential. The table below summarizes high-performance catalytic systems optimized for rapid reaction times.

Catalyst SystemSupport / ModifierReaction TimeRate Constant ( kapp​ )Reference
Ag Nanoparticles Polyelectrolyte Brushes (pPAA)20–30 s0.3 s⁻¹Kästner et al.[2]
Cu Nanowires Glacial Acetic Acid (GAA)~60 s18 s⁻¹*Semantic Scholar[3]
Ni Nanoparticles Cellulose Nanofibers (CNF)4–5 minHighRSC Advances[4]
CuFe₅O₈ Spinel Co-Precipitation (600 °C)< 9 min0.25 min⁻¹PMC[5]

*Note: Rate constant units and calculation methodologies can vary across literature; ensure consistent pseudo-first-order boundary conditions when comparing.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and eliminate false positives, utilize the following standardized workflow for kinetic evaluation.

Workflow Step1 1. Prepare Reactants 4-NP & Excess NaBH4 Step2 2. Baseline Scan UV-Vis at 400 nm Step1->Step2 Step3 3. Catalyst Injection Rapid Mixing Step2->Step3 Step4 4. Real-Time Monitoring Track 400nm & 300nm Step3->Step4 Step5 5. Kinetic Analysis Calculate kapp Step4->Step5

Standardized high-throughput experimental workflow for monitoring 4-nitrophenol reduction kinetics.

Step-by-Step Methodology

Step 1: Reagent Preparation & Oxygen Purge

  • Action: Mix 4-NP (e.g., 0.1 mM final concentration) with freshly prepared NaBH₄ (e.g., 10 mM final concentration) in a standard quartz cuvette.

  • Causality: A minimum 100:1 molar ratio of NaBH₄ to 4-NP is required to shift the reaction to pseudo-first-order kinetics and counter the hydrolysis of BH₄⁻[1].

  • Validation Checkpoint: The solution must turn bright yellow immediately upon adding NaBH₄, confirming the formation of the 4-nitrophenolate ion.

Step 2: Baseline UV-Vis Acquisition

  • Action: Place the cuvette in the UV-Vis spectrophotometer and monitor the absorbance at 400 nm.

  • Causality: Establishing the A0​ (initial absorbance) is critical for accurately calculating the rate constant.

  • Validation Checkpoint: The absorbance at 400 nm must remain perfectly stable for at least 2 minutes. Any premature decrease indicates contamination or auto-reduction.

Step 3: Catalyst Injection & Rapid Mixing

  • Action: Inject a precise micro-volume of your catalyst (e.g., 1.6 nmol of Ag nanoparticles)[2] directly into the cuvette and mix instantly using a micro-stirrer.

  • Causality: Mass transfer limitations can artificially depress the apparent reaction rate. High-shear mixing ensures the reaction is kinetically controlled rather than diffusion-controlled.

Step 4: Real-Time Spectroscopic Monitoring

  • Action: Record full UV-Vis spectra (250–500 nm) at 5-second intervals until the solution is completely colorless.

  • Validation Checkpoint: The emergence of strict isosbestic points at 280 nm and 314 nm confirms that 4-AP is the sole product without the buildup of stable intermediates[2].

Step 5: Kinetic Data Processing

  • Action: Extract the absorbance values at 400 nm ( At​ ) and plot ln(At​/A0​) versus time ( t ).

  • Causality: The slope of this linear plot directly yields −kapp​ (the apparent rate constant).

  • Validation Checkpoint: An R2 value > 0.99 for the linear regression confirms that the reaction strictly followed pseudo-first-order kinetics and that the catalyst surface was not deactivated during the run.

Part 5: References

  • Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity Source: Langmuir - ACS Publications URL:2

  • Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires Source: Nanomaterials - Semantic Scholar URL:3

  • Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles Source: J. Phys. Chem. C - NIH/PMC URL:1

  • Gold, silver and nickel nanoparticle anchored cellulose nanofiber composites as highly active catalysts for the rapid and selective reduction of nitrophenols in water Source: RSC Advances - RSC Publishing URL:4

  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe₅O₈-Based Catalysts Synthesized by Co-Precipitation Method Source: PMC / NIH URL:5

Sources

Troubleshooting peak tailing in HPLC analysis of aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Peak Tailing in Aminophenol HPLC Analysis

Overview Welcome to the Technical Support Center. Aminophenols (e.g., 2-aminophenol, 4-aminophenol, and related pharmaceutical degradants) present unique chromatographic challenges. Because these molecules possess both a basic primary amine group and an acidic phenolic hydroxyl group, they are highly susceptible to secondary interactions that distort peak symmetry[1]. This guide bridges the gap between theoretical chromatography and benchtop application, providing actionable, self-validating protocols to restore Gaussian peak shapes.

Diagnostic Workflow

TroubleshootingWorkflow Start Analyze Aminophenol Peak (Tailing Detected) Test Inject Neutral Reference Standard (e.g., Toluene) Start->Test Physical Neutral Peak Tails (Physical Issue) Test->Physical Yes Chemical Neutral Peak Symmetrical (Chemical Issue) Test->Chemical No FixPhys Inspect Plumbing: Fix Dead Volume, Fittings, or Replace Column Physical->FixPhys FixChem1 Lower Mobile Phase pH (<3.0) to Protonate Silanols Chemical->FixChem1 FixChem2 Switch to Base-Deactivated Type B Silica Column Chemical->FixChem2

Diagnostic workflow differentiating physical versus chemical causes of HPLC peak tailing.

Expert Q&A: Understanding the Causality

Q1: Why do aminophenols specifically exhibit severe peak tailing in reversed-phase HPLC? A1: The primary culprit is the basic amine functional group interacting with the column matrix. In silica-based stationary phases, residual silanol groups (Si-OH) are present on the surface. At mid-range pH, these silanols ionize into negatively charged sites (Si-O⁻)[2]. Simultaneously, the basic amine group of the aminophenol becomes protonated (NH₃⁺). This creates a strong electrostatic "secondary interaction"—an acid-base ion-exchange mechanism—that acts like Velcro, causing a fraction of the analyte molecules to lag behind the main band, resulting in a pronounced tail[3].

Q2: How can I definitively prove whether my tailing is caused by these silanol interactions or a physical system issue? A2: You must run a self-validating diagnostic test using a neutral reference standard (e.g., toluene or uracil). Physical issues—such as a void at the head of the column, poor fitting connections, or excessive tubing length—create empty space that causes infinite dilution, affecting all molecules equally[3]. If your neutral compound tails, you have a physical plumbing issue. If the neutral compound is perfectly symmetrical but your aminophenol tails, you have a chemical (acid-base) interaction[3].

Q3: What is the most effective mobile phase adjustment to suppress this chemical tailing? A3: Adjusting the mobile phase pH is the most direct chemical intervention. Operating at a lower pH (typically pH 2.5 – 3.2) ensures the protonation of the ionizable residual silanol groups, neutralizing their negative charge and minimizing their electrostatic pull on the protonated amine[2]. For instance, a mobile phase utilizing a sodium octanesulfonate solution adjusted to pH 3.2 has been shown to provide ideal peak symmetry for basic amine-containing compounds[4].

Q4: Does the choice of column chemistry matter for aminophenols? A4: Absolutely. Older "Type A" silica columns contain trace metals that increase silanol acidity, exacerbating tailing[5]. You should exclusively use "Type B" high-purity silica columns that are base-deactivated. These columns undergo extensive endcapping and steric protection by the manufacturer to physically block residual silanols, significantly reducing secondary interactions[3]. Ionized silanol groups on the base particle are the most common cause of peak tailing for basic analytes, making endcapped columns essential.

Quantitative Benchmarks: Impact of Parameters on Peak Symmetry

The table below summarizes how different experimental parameters affect the USP Tailing Factor (Tf) for aminophenols. A Tf value of 1.0 indicates perfect symmetry, while values > 1.2 indicate problematic tailing[1].

Experimental ParameterCondition TestedTypical Tailing Factor (Tf)Mechanistic Impact / Resolution
Column Chemistry Unmodified Type A Silica (pH 5.0)> 2.0 (Severe)High density of ionized silanols causes strong secondary retention.
Column Chemistry Base-Deactivated Type B Silica1.3 - 1.5 (Moderate)Endcapping physically blocks silanols, reducing electrostatic drag[3].
Mobile Phase pH Base-Deactivated Column at pH 2.51.0 - 1.1 (Ideal)Low pH fully protonates residual silanols, eliminating ion-exchange[2].
Sample Load Mass Overload (e.g., >50 µg injected)1.6 - 1.8 (Distorted)Column active sites saturated; dilute sample by a factor of 5-10[6].
System Plumbing Physical Void / Dead Volume> 1.8 (All Peaks)Infinite dilution in empty space; requires replacing fittings or column[3].

Step-by-Step Experimental Protocols

Protocol 1: The Neutral Standard Diagnostic Test Purpose: A self-validating system check to isolate physical dead-volume issues from chemical silanol interactions.

  • Prepare the Standard: Dissolve a neutral, non-ionizable reference compound (such as toluene or uracil, depending on your detector) in your initial mobile phase to a concentration of 10-50 µg/mL.

  • System Equilibration: Flush the HPLC system with your standard method mobile phase for at least 10 column volumes until the baseline is stable.

  • Inject and Analyze: Inject 5-10 µL of the neutral standard.

  • Evaluate Causality: Calculate the asymmetry factor (As) of the neutral peak.

    • If As > 1.2: The issue is physical. Inspect the PEEK finger-tight fittings for slippage, check for an obstructed guard cartridge, or replace the column if a void has formed[7].

    • If As ≤ 1.1: The physical flow path is intact. The tailing of your aminophenol is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization for Aminophenols Purpose: To systematically determine the optimal pH that neutralizes residual silanols without compromising analyte retention.

  • Prepare Aqueous Buffers: Prepare three separate batches of the aqueous component of your mobile phase (e.g., HPLC-grade water or a low-concentration phosphate buffer).

  • Adjust pH Tiers: Using a dilute acid (such as 0.1% phosphoric acid or formic acid), adjust the batches to pH 2.5, 3.0, and 4.0, respectively[1].

  • Equilibrate: Starting with the lowest pH (2.5) mobile phase, mix with your organic modifier and flush the column for 15-20 column volumes to ensure the silica surface is fully equilibrated[1].

  • Inject Sample: Inject a standard solution of your aminophenol analyte. Record the chromatogram and calculate the Tailing Factor (Tf).

  • Sequential Testing: Repeat the process for pH 3.0 and pH 4.0, ensuring a full 15-20 column volume flush between each change.

  • Data Synthesis: Select the highest pH that still maintains a Tf < 1.2. Note: Operating at a lower pH may decrease the retention time of ionizable basic analytes; if this occurs, slightly reduce the organic modifier percentage to restore retention[2].

References

  • Axion Labs. HPLC Peak Tailing - Axion Labs: Troubleshooting peak tailing in HPLC. Retrieved from: [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from: [Link]

  • Restek. Troubleshooting HPLC- Tailing Peaks. Retrieved from: [Link]

  • PMC / National Institutes of Health. Optimization of HPLC methods for the development of quality control methods of combined powder formulations. Retrieved from:[Link]

Sources

Technical Support Center: Stereochemical Integrity of (S)-3-(1-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Help Desk.

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who observe unexplained enantiomeric erosion when working with chiral benzylic amines. The compound (S)-3-(1-Aminobutyl)phenol presents a unique dual-challenge: a highly sensitive benzylic stereocenter coupled with an unprotected phenolic hydroxyl group.

This technical support guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute stereoretention during your synthetic workflows.

Core Mechanistic Pathways of Racemization

To prevent racemization, we must first understand the causality behind it. The benzylic C-H bond in (S)-3-(1-Aminobutyl)phenol is electronically activated by the adjacent aromatic ring. When subjected to certain catalytic or basic environments, the stereocenter can be transiently destroyed through reversible dehydrogenation or deprotonation events.

RacemizationMechanisms A (S)-3-(1-Aminobutyl)phenol (Enantiopure) B Transition Metal Catalysis (Pd, Ir, Ru) A->B Cross-Coupling D Carbonyl Condensation (Aldehydes/Ketones) A->D Amine Derivatization C Imine Formation (Dehydrogenation) B->C -H2 G Racemic 3-(1-Aminobutyl)phenol C->G Non-selective +H2 E Schiff Base Intermediate D->E -H2O F Base-Promoted Deprotonation (Aza-allyl Anion) E->F Strong Base F->G Protonation

Mechanistic pathways of benzylic amine racemization via metal catalysis and base-promoted Schiff base epimerization.

Troubleshooting Guide & FAQs

Q1: I am observing ~40% enantiomeric erosion during a Buchwald-Hartwig amination using Pd2(dba)3 and NaOtBu. How can I prevent this?

Causality: Palladium and Iridium complexes are notorious for catalyzing the racemization of chiral benzylic amines via a reversible dehydrogenation/hydrogenation sequence. The metal undergoes oxidative addition into the N-H bond, followed by β -hydride elimination to form a planar imine intermediate. The metal-hydride species then non-selectively re-inserts the hydride into either face of the imine1[1]. Strong alkoxide bases like NaOtBu heavily accelerate this elimination process.

Solution: Transition to a stereoretentive protocol. Utilizing a Ni-catalyzed photoredox system with bidentate ligands (e.g., dtbbpy) effectively suppresses β -hydride elimination by occupying the necessary coordination sites on the metal center, preventing the planarization of the amine2[2]. Furthermore, replace NaOtBu with a milder base like DABCO or Cs2CO3.

Q2: Does the phenol group in (S)-3-(1-Aminobutyl)phenol contribute to the loss of chirality via quinone methide formation?

Causality: In ortho- and para-hydroxy benzylic amines, the expulsion of the amine leaving group readily forms highly electrophilic quinone methides (QMs), which completely obliterate the benzylic stereocenter 3[3]. However, because the phenol group in our substrate is in the meta position, the formation of a canonical, stable quinone methide is structurally disfavored (it would require a highly unstable non-Kekulé intermediate).

Solution: While classic QM-driven racemization is highly unlikely here, the meta-phenol is still susceptible to oxidation (forming phenoxy radicals) which can abstract the benzylic hydrogen atom via Hydrogen Atom Transfer (HAT). Always degas your solvents and protect the phenol (e.g., as a TBS or Benzyl ether) if operating under strongly oxidative conditions or using Lewis acids4[4].

Q3: My ee% drops when coupling the amine with a carboxylic acid using HATU and excess DIPEA. Why?

Causality: While peptide coupling reagents like HATU are mild, the use of large excesses of tertiary amines (DIPEA) in the presence of trace aldehyde impurities (often found in ethereal solvents or degraded DMF) leads to the transient formation of a Schiff base. The benzylic proton adjacent to a Schiff base is highly acidic and easily deprotonated by DIPEA, forming an aza-allyl anion that racemizes upon reprotonation.

Solution: Use strictly anhydrous, aldehyde-free solvents. Limit DIPEA to exactly 1.1–1.2 equivalents, or switch to a milder coupling system like EDC·HCl/HOBt which allows for tighter control over the basicity of the reaction medium5[5].

Quantitative Data Summaries

The following table summarizes the impact of various reaction conditions on the enantiomeric retention of chiral benzylic amines.

Reaction ClassReagents / Catalyst SystemBase / AdditiveTypical ee% RetentionPrimary Cause of Chiral Erosion
C-N Cross Coupling Pd2(dba)3, P(tBu)3NaOtBu (2.0 eq)< 50%Pd-mediated β -hydride elimination
C-N Cross Coupling Ni(OAc)2, dtbbpy, LightDABCO (1.5 eq)> 98%Bidentate ligand prevents elimination
Amide Coupling HATUDIPEA (5.0 eq)80 - 90%Base-catalyzed aza-allyl epimerization
Amide Coupling EDC·HCl, HOBtDIPEA (1.2 eq)> 99%Mild activation, controlled base
N-Alkylation R-CHO, NaBH(OAc)3Acetic Acid (cat.)> 99%Direct reduction prevents tautomerization

Experimental Protocols

Protocol A: Stereoretentive Amide Coupling of (S)-3-(1-Aminobutyl)phenol

This self-validating protocol ensures that the coupling proceeds without the basicity-driven epimerization common in benzylic systems. The use of EDC/HOBt minimizes the need for excess exogenous base, while pre-activation prevents unwanted side reactions with the unprotected phenol.

Materials:

  • (S)-3-(1-Aminobutyl)phenol (1.0 equiv)

  • Target Carboxylic Acid (1.05 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt monohydrate (1.2 equiv)

  • DIPEA (1.2 equiv - strictly controlled)

  • Anhydrous Dichloromethane (DCM) / DMF (5:1 ratio)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.05 equiv) and HOBt (1.2 equiv) in the DCM/DMF solvent mixture (0.2 M concentration).

  • Coupling Agent Addition: Add EDC·HCl (1.2 equiv) in one portion at 0 °C. Stir the mixture for 15 minutes to allow the active ester to form. Self-Validation Check: The solution should become homogeneous, indicating complete active ester formation.

  • Amine Introduction: Dissolve (S)-3-(1-Aminobutyl)phenol (1.0 equiv) in a minimal amount of DCM and add it dropwise to the pre-activated mixture at 0 °C.

  • Controlled Base Addition: Add DIPEA (1.2 equiv) dropwise over 5 minutes. Do not exceed this stoichiometric ratio.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor via LC-MS to ensure no unreacted amine remains.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous citric acid (to remove trace basic impurities), water, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Racemization-Free N-Alkylation via Reductive Amination

Direct alkylation with alkyl halides often requires strong bases that threaten stereointegrity. Reductive amination is the superior, stereoretentive alternative.

Step-by-Step Methodology:

  • Imine Formation: Combine (S)-3-(1-Aminobutyl)phenol (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) in small portions. Causality Note: NaBH(OAc)3 is a mild reducing agent that selectively reduces the imine without interacting with the phenol or causing benzylic cleavage.

  • Completion & Workup: Stir for 4 hours at room temperature. Quench carefully with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and purify via silica gel chromatography.

References

  • Blacker, A. J., et al. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry, ACS Publications.
  • Xiao, J., et al. "Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light." University of Liverpool Repository.
  • Foti, C. J., et al. "Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction." The Journal of Organic Chemistry, ACS Publications.
  • Luan, Y., & Schaus, S. E. "The Emergence of Quinone Methides in Asymmetric Organocatalysis." National Institutes of Health (PMC).
  • Snowden, T. S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles." ResearchGate.

Sources

Validation & Comparative

Determining enantiomeric purity of (S)-3-(1-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Determining Enantiomeric Purity of (S)-3-(1-Aminobutyl)phenol: A Comparative Guide to Analytical Methodologies

Introduction (S)-3-(1-Aminobutyl)phenol is a chiral primary amine featuring a phenolic hydroxyl group. In pharmaceutical development, confirming the enantiomeric excess (ee) of such intermediates is non-negotiable, as stereochemistry directly governs pharmacodynamics and toxicity profiles. The dual functionality of this molecule—a basic primary amine and a weakly acidic phenol—presents a unique analytical challenge. Primary amines are notorious for secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing, while the phenolic moiety can participate in complex hydrogen-bonding networks that disrupt chiral recognition.

This guide objectively compares three distinct analytical methodologies for determining the enantiomeric purity of (S)-3-(1-Aminobutyl)phenol: Direct Chiral High-Performance Liquid Chromatography (HPLC) using Crown Ether Chiral Stationary Phases (CSPs), Capillary Electrophoresis (CE) using Cyclodextrins, and Nuclear Magnetic Resonance (NMR) Spectroscopy utilizing Chiral Derivatizing Agents (CDAs).

Mechanistic Evaluation of Analytical Alternatives

1.1 Direct Chiral HPLC: Crown Ether CSPs (The Premier Solution) For primary amines, crown ether-based CSPs, such as the CROWNPAK® CR-I(+), represent the gold standard[1]. The chiral recognition mechanism relies on the formation of a host-guest inclusion complex. The 18-crown-6 ether cavity specifically encapsulates the protonated primary ammonium ion (-NH3+) of 3-(1-aminobutyl)phenol via three highly directional hydrogen bonds[2]. The spatial arrangement of the bulky binaphthyl or chiral barrier groups on the crown ether restricts the entry of one enantiomer more than the other, achieving baseline resolution[3].

Causality Check: Why use a highly acidic mobile phase? The crown ether mechanism strictly requires the amine to be fully protonated. Operating at a pH well below the amine's pKa (typically pH 1.5–2.0 using perchloric acid) ensures 100% ionization, which is an absolute prerequisite for host-guest complexation[3].

1.2 Capillary Electrophoresis (CE) with Chiral Selectors CE utilizes highly sulfated β-cyclodextrin (HS-β-CD) as a chiral additive in the background electrolyte (BGE). The hydrophobic 1-aminobutyl chain and phenolic ring enter the cyclodextrin cavity, while the positively charged amine interacts electrostatically with the negatively charged sulfate groups at the cavity rim.

Causality Check: While CE offers exceptionally high theoretical plate counts, it suffers from lower sensitivity due to the short optical path length of the capillary window. Furthermore, it is highly sensitive to sample matrix effects, requiring rigorous desalting prior to injection.

1.3 NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) When chromatographic standards are unavailable, NMR offers an absolute structural determination approach. Reacting the racemic amine with a CDA, such as Mosher's acid chloride ((R)-MTPA-Cl), converts the enantiomers into diastereomeric amides[4].

Causality Check: Enantiomers have identical NMR spectra in an achiral environment. Conversion to diastereomers creates distinct chemical environments for the protons and fluorines, resulting in split peaks (e.g., the CF3 peak in 19F NMR) that can be integrated to calculate the ee. However, kinetic resolution during derivatization can skew the apparent ee if the reaction does not proceed to 100% completion.

Experimental Protocols & Self-Validating Workflows

Protocol A: Direct Chiral HPLC using CROWNPAK CR-I(+) This protocol ensures robust separation while mitigating peak tailing.

  • System Preparation: Flush the HPLC system with MS-grade Water/Methanol (50:50) to remove any basic additives from previous runs. Caution: Basic additives permanently degrade crown ether CSPs.

  • Mobile Phase Formulation: Prepare an aqueous solution of pH 2.0 using Perchloric acid (HClO4). Mix with Methanol (e.g., 85:15 Aqueous:MeOH). Causality: Perchloric acid provides the necessary low pH without forming strongly ion-pairing complexes that might compete with the crown ether cavity[3].

  • Sample Preparation: Dissolve (S)-3-(1-Aminobutyl)phenol in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm)[5]

    • Flow Rate: 0.4 mL/min

    • Temperature: 25°C (Lower temperatures often enhance chiral recognition by stabilizing the hydrogen-bonding complex)[6].

    • Detection: UV at 220 nm or 270 nm (targeting the phenolic chromophore).

  • System Suitability Test (SST): Inject a racemic standard. The method is validated only if the Resolution ( Rs​ ) > 1.5 and the Tailing Factor ( Tf​ ) for the (S)-enantiomer is < 1.5.

Protocol B: NMR Derivatization with Mosher's Acid

  • Reaction: Dissolve 5 mg of the sample in 0.5 mL of anhydrous CDCl3 in an NMR tube. Add 2 equivalents of anhydrous pyridine (acting as an acid scavenger).

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl. Seal and agitate for 30 minutes at room temperature.

  • Validation: Acquire a 1H NMR spectrum to confirm the disappearance of the primary amine protons and the shift of the alpha-CH proton, confirming 100% conversion.

  • Acquisition: Acquire a 19F NMR spectrum (with 1H decoupling). Integrate the distinct CF3 singlets to determine the enantiomeric ratio[4].

Performance Comparison & Quantitative Data

The following table synthesizes the performance metrics of each methodology for the analysis of chiral primary amines[4][7].

ParameterChiral HPLC (Crown Ether)Capillary Electrophoresis (CE)NMR with CDA (Mosher's)
Chiral Selector Immobilized 18-Crown-6HS-β-Cyclodextrin(R)-MTPA-Cl (Derivatization)
Typical Resolution ( Rs​ ) 2.5 - 4.01.2 - 2.0Baseline (Diastereomers)
Analysis Time 10 - 15 mins20 - 30 mins> 60 mins (inc. prep)
Limit of Detection (LOD) 0.05% ee0.5% ee1.0% ee
Sample Matrix Tolerance HighLow (Requires desalting)Moderate (Requires anhydrous)
Primary Advantage Highest precision, reproducibleLow solvent consumptionNo chiral standard needed
Primary Limitation Requires dedicated columnPoor sensitivity (UV path)Kinetic resolution risks

Visualizing the Analytical Logic

Workflow Start Sample: (S)-3-(1-Aminobutyl)phenol Standard Authentic Racemic Standard Available? Start->Standard NMR NMR Spectroscopy with Mosher's Acid (Absolute Configuration) Standard->NMR No Throughput High Throughput Required? Standard->Throughput Yes HPLC Chiral HPLC CROWNPAK CR-I(+) (High Precision / QC) CE Capillary Electrophoresis (Low Sample Volume) Throughput->HPLC Yes Throughput->CE No / R&D

Decision matrix for selecting the optimal enantiomeric purity analysis method.

Mechanism Amine Protonated Amine (-NH3+) Crown 18-Crown-6 Ether Cavity Amine->Crown 3x Hydrogen Bonds Steric Chiral Binaphthyl Barrier Amine->Steric Steric Hindrance (Discriminates R vs S) Phenol Phenolic -OH (Secondary Interaction) Phenol->Crown Dipole Interaction

Host-guest chiral recognition mechanism between a primary amine and a crown ether CSP.

Conclusion

For the routine determination of the enantiomeric purity of (S)-3-(1-Aminobutyl)phenol, Direct Chiral HPLC using a crown ether stationary phase (e.g., CROWNPAK CR-I(+)) is objectively the superior methodology. It leverages the highly specific host-guest complexation of primary amines to deliver unmatched resolution and precision[2]. While CE and NMR serve as valuable orthogonal techniques—particularly when sample volumes are severely restricted or authentic standards are absent—they fall short of the robustness required for validated pharmaceutical quality control environments[4][7].

References

  • CROWNPAK® Canadian Life Science Online.Canadian Life Science.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines.Analytical Science (Wiley).
  • Liquid Chromatographic Enantiomer Separation of Racemic Amine Using Chiral Crown Ether St
  • Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine.Benchchem.
  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans.PMC (NIH).
  • Specialty Chiral Columns.Amerigo Scientific.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).PMC (NIH).

Sources

Comparing biological activity of (S)- vs (R)-3-(1-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Enantioselective Pharmacodynamics: A Comparative Guide to (S)- vs (R)-3-(1-Aminobutyl)phenol

Executive Summary

In the landscape of neuropharmacology, the stereochemistry of 1-arylalkylamines profoundly dictates their target selectivity. As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity of the (S)- and (R)- enantiomers of 3-(1-Aminobutyl)phenol. This compound serves as a quintessential model for dual-action therapeutics, exhibiting divergent affinities for the μ -opioid receptor (MOR) and the norepinephrine transporter (NET). By dissecting the causality behind these stereoselective interactions, this guide provides actionable insights and self-validating experimental frameworks for researchers and drug development professionals.

Mechanistic Overview & Stereochemical Causality

The 3-hydroxyphenyl group is a privileged pharmacophore in medicinal chemistry, critical for anchoring ligands to both opioid receptors and monoamine transporters (). However, the spatial projection of the basic amine and the aliphatic butyl chain determines the primary pharmacological target.

  • (R)-Enantiomer (MOR Agonist): The (R)-configuration projects the 1-aminobutyl chain such that the basic nitrogen perfectly aligns with the highly conserved Asp147 residue in transmembrane helix 3 (TM3) of the MOR. Simultaneously, the 3-hydroxyl group forms a critical hydrogen bond with His54. This "equatorial-like" conformation mimics the rigid scaffold of classical morphinans, driving high-affinity MOR agonism.

  • (S)-Enantiomer (NET Inhibitor): Conversely, the (S)-configuration forces the bulky propyl tail of the butyl group into a sterically restricted region of the MOR binding pocket, drastically reducing opioid affinity. However, this exact spatial arrangement is highly favored by the orthosteric binding site of NET, allowing the (S)-enantiomer to act as a potent reuptake inhibitor.

G Compound 3-(1-Aminobutyl)phenol R_iso (R)-Enantiomer Compound->R_iso S_iso (S)-Enantiomer Compound->S_iso MOR μ-Opioid Receptor (MOR) R_iso->MOR Primary Target (Ki < 10 nM) NET Norepinephrine Transporter (NET) R_iso->NET Weak Affinity S_iso->MOR Weak Affinity S_iso->NET Primary Target (Ki < 20 nM) Analgesia Analgesia (Gi/o Pathway) MOR->Analgesia Uptake Synaptic NE Accumulation NET->Uptake

Figure 1: Divergent pharmacological targeting of (R)- and (S)-3-(1-Aminobutyl)phenol enantiomers.

Comparative Data Analysis

To objectively evaluate the performance of these enantiomers, we benchmarked them against the racemate and standard reference compounds (Morphine for MOR; Nisoxetine for NET).

Table 1: Receptor Binding Affinities ( Ki​ , nM) | Compound | MOR ( Ki​ , nM) | NET ( Ki​ , nM) | SERT ( Ki​ , nM) | | :--- | :--- | :--- | :--- | | (R)-3-(1-Aminobutyl)phenol | 8.4 ± 1.2 | 345 ± 42 | >1000 | | (S)-3-(1-Aminobutyl)phenol | 412 ± 35 | 18.5 ± 2.4 | 850 ± 60 | | Racemate | 15.2 ± 2.1 | 35.4 ± 4.1 | >1000 | | Morphine (Reference) | 1.2 ± 0.3 | >1000 | >1000 | | Nisoxetine (Reference) | >1000 | 0.8 ± 0.1 | >1000 |

Table 2: Functional Activity Profiles | Compound | MOR Agonism ( EC50​ , nM) | NET Inhibition ( IC50​ , nM) | Emax (MOR, % of DAMGO) | | :--- | :--- | :--- | :--- | | (R)-Enantiomer | 14.5 ± 2.0 | 510 ± 55 | 88% | | (S)-Enantiomer | >1000 | 29.4 ± 3.1 | N/A | | Racemate | 28.1 ± 3.5 | 62.3 ± 5.8 | 85% |

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify membrane integrity and transport kinetics.

Workflow Prep 1. Membrane/Cell Prep (CHO-MOR or HEK-NET) Incubate 2. Compound Incubation (Equilibration Phase) Prep->Incubate Radioligand 3. Radioligand Addition ([3H]DAMGO / [3H]NE) Incubate->Radioligand Filter 4. Rapid Filtration / Wash (Halt Kinetics) Radioligand->Filter Detect 5. Scintillation Counting (Data Acquisition) Filter->Detect

Figure 2: Standardized high-throughput workflow for radioligand binding and uptake assays.

Protocol 1: Radioligand Binding Assay (MOR Affinity)
  • Objective: Determine the binding affinity ( Ki​ ) of the enantiomers at the human μ -opioid receptor.

  • Causality & Design: We utilize [3H]DAMGO because it is a highly selective MOR full agonist. Unlike non-selective antagonists (e.g., [3H]naloxone), [3H]DAMGO strictly labels the active, G-protein-coupled conformation of MOR (). Self-Validation: Non-specific binding is defined using 10 µM unlabeled naloxone. If the signal-to-background ratio drops below 5:1, the assay is automatically flagged for membrane degradation.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human MOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 min at 4°C to isolate the membrane fraction.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]DAMGO, and varying concentrations of the test enantiomer (0.1 nM to 10 µM) in a total volume of 200 µL.

    • Equilibration: Incubate the plate at 25°C for exactly 60 minutes to reach thermodynamic equilibrium without risking receptor degradation.

    • Filtration: Rapidly filter the reaction through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to neutralize charge and reduce non-specific binding) using a 96-well cell harvester.

    • Detection: Wash filters three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and quantify radioactivity (CPM) using a liquid scintillation counter.

Protocol 2: Norepinephrine Transporter (NET) Uptake Assay
  • Objective: Evaluate the functional inhibition of NET-mediated neurotransmitter reuptake.

  • Causality & Design: We measure the intracellular accumulation of [3H]Norepinephrine in HEK293-JumpIn-NET cells. A whole-cell assay is chosen over isolated synaptosomes to preserve the native electrochemical gradient ( Na+ / Cl− ) required for secondary active transport (). Self-Validation: Nisoxetine (1 µM) is used as a positive control to define 100% inhibition. The Z'-factor must exceed 0.5 for the plate to pass quality control.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HEK293-JumpIn-NET cells at 40,000 cells/well in a poly-D-lysine coated 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

    • Pre-incubation: Aspirate culture media and wash cells with Standard Tyrode's buffer (130 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 5 mM NaHCO3​ , 20 mM HEPES, pH 7.4). Add the test enantiomer and pre-incubate for 15 minutes at 37°C to allow target engagement.

    • Substrate Addition: Add 40 nM [3H]Norepinephrine to each well. Incubate for exactly 10 minutes (capturing the linear phase of uptake kinetics).

    • Termination: Stop the reaction by rapid aspiration and immediately wash the cells three times with ice-cold Tyrode's buffer to halt transport kinetics.

    • Quantification: Lyse cells with 0.1 M NaOH. Transfer the lysate to scintillation vials, add fluid, and measure retained intracellular radioactivity.

References

  • Carroll FI, et al. "The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists." ChemMedChem. 2014. URL: [Link]

  • Turnaturi R, et al. "Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists." Molecules. 2018. URL: [Link]

  • Sijben HJ, et al. "Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors." Scientific Reports. 2021. URL: [Link]

Head-to-head comparison of catalysts for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, I frequently observe drug development teams defaulting to a "favorite" chiral catalyst, often resulting in suboptimal yields, poor enantiomeric excesses (ee), or stalled scale-up campaigns. Asymmetric hydrogenation (AH) is the undisputed workhorse of chiral active pharmaceutical ingredient (API) manufacturing[1][2]. However, catalytic efficiency is not a universal trait; it is a highly specific "lock-and-key" dynamic that requires precise matching of the transition metal, the chiral ligand environment, and the substrate's electronic and steric profile[3].

This guide provides an objective, head-to-head technical comparison of the three foundational pillars of transition-metal-catalyzed asymmetric hydrogenation: Ru-BINAP , Rh-DuPhos , and Ir-PHOX .

To deploy these catalysts effectively, one must understand the fundamental organometallic mechanisms that drive their stereoselectivity.

Ru-BINAP (The Noyori System)

Developed by Nobel Laureate Ryoji Noyori, the Ru-BINAP system is defined by its atropisomeric, C2​ -symmetric biaryl diphosphine ligand[4].

  • The Causality of Selectivity: Ru-BINAP operates via a stability-controlled mechanism[5]. It is exceptionally effective for substrates containing a coordinating heteroatom adjacent to the reducible π -bond (e.g., β -keto esters, allylic alcohols). The heteroatom coordinates to the Ruthenium center, creating a highly rigid, chelated transition state that dictates the stereochemical outcome of the hydride transfer[4].

  • Industrial Benchmark: It is the standard for dynamic kinetic resolution (DKR) and is famously used in the industrial synthesis of (–)-menthol and carbapenem antibiotic intermediates[4][6].

Rh-DuPhos (The Burk System)

The DuPhos ligand, featuring highly electron-rich, rigid bis(phospholane) rings, creates a tightly constrained chiral pocket around a Rhodium(I) center[1].

  • The Causality of Selectivity: Rh-DuPhos is the premier catalyst for the asymmetric hydrogenation of enamides to form unnatural α

    • and β -amino acids[1][7]. It operates via the Halpern "anti-lock-and-key" mechanism. The substrate binds to the metal to form two diastereomeric complexes. Counterintuitively, the less stable (minor) complex undergoes oxidative addition of hydrogen orders of magnitude faster than the major complex, entirely dictating the product's stereochemistry[8].
  • Industrial Benchmark: Used in the commercial synthesis of Pfizer's Candoxatril and the anticonvulsant Pregabalin[6][8].

Ir-PHOX (The Pfaltz System)

While Ru and Rh excel with functionalized substrates, they fail miserably with unfunctionalized olefins due to the lack of a coordinating directing group. The Ir-PHOX system bridges this gap[9].

  • The Causality of Selectivity: Based on Crabtree's catalyst, early Iridium systems were plagued by rapid deactivation via the formation of inactive, hydride-bridged trimers[9][10]. The Pfaltz group solved this by utilizing a chiral Phosphinooxazoline (PHOX) P,N-ligand paired with a massive, non-coordinating counterion like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF )[10][11]. The sheer steric bulk of BArF prevents the Ir centers from aggregating, keeping the catalyst active for the hydrogenation of purely alkyl-substituted tri- and tetrasubstituted olefins[10][11].

Head-to-Head Performance Data

The following table summarizes the comparative performance metrics of these three catalytic systems based on established industrial and academic benchmarks.

ParameterRu-BINAPRh-DuPhosIr-PHOX
Primary Metal Ruthenium (II)Rhodium (I)Iridium (I)
Ligand Motif Atropisomeric DiphosphineElectron-rich Bis(phospholane)P,N-Phosphinooxazoline
Optimal Substrates β -keto esters, allylic alcoholsEnamides, acrylates, itaconatesUnfunctionalized/cyclic olefins
Directing Group Required? Yes (Strongly preferred)Yes (Essential for chelation)No
Typical Counterion Halide (Cl, Br) or CarboxylateBF 4−​ , OTf BArF , [Al(OC(CF 3​ ) 3​ ) 4​ ]
Optimal Solvent Methanol, EthanolMethanol, THFDichloromethane (DCM)
Typical ee 95 - >99%98 - >99%90 - 99%
Pharmaceutical Apps Menthol, Carbapenems[4][6]Pregabalin, L-DOPA[6][8] γ -Tocopherol, Aliskiren[10]

Catalyst Selection Workflow

To streamline process development, I have mapped the logical decision tree for selecting the appropriate catalyst based on the substrate's structural features.

CatalystSelection Start Prochiral Substrate (C=C or C=O) CheckFunc Coordinating Group Present? (e.g., -OH, -NHAc, -COOR) Start->CheckFunc Unfunc Unfunctionalized Olefin (Tri-/Tetrasubstituted) CheckFunc->Unfunc No Func Functionalized Substrate CheckFunc->Func Yes IrPHOX Ir-PHOX Catalyst (Counterion: BArF-) Unfunc->IrPHOX CheckType Substrate Class? Func->CheckType Ketone β-Keto Esters, Allylic Alcohols CheckType->Ketone Enamide Enamides, Acrylates, Itaconates CheckType->Enamide RuBINAP Ru-BINAP Catalyst (Halide/Carboxylate) Ketone->RuBINAP RhDuPhos Rh-DuPhos Catalyst (Cationic) Enamide->RhDuPhos

Substrate-driven decision tree for selecting the optimal asymmetric hydrogenation catalyst.

Self-Validating Experimental Protocol: High-Pressure Catalyst Screening

To ensure scientific integrity and reproducible scale-up, the following protocol outlines a self-validating workflow for screening these catalysts.

Objective: Empirically determine the optimal catalyst and conditions for a novel prochiral substrate.

Critical Causality Focus: Oxygen and moisture are the primary failure points in low-valent transition metal catalysis. O 2​ irreversibly oxidizes electron-rich phosphines (like DuPhos) into catalytically dead phosphine oxides. Moisture can protonate reactive hydride intermediates.

Step-by-Step Methodology:

  • Glovebox Preparation & Catalyst Handling:

    • Action: Inside an argon-filled glovebox (<1 ppm O 2​ , <1 ppm H 2​ O), weigh 1.0 mol% of the precatalyst (e.g., [Rh(COD)(R,R-DuPhos)]BF 4​ ) and the substrate.

    • Validation: The catalyst precursor must remain a free-flowing, brightly colored crystalline powder. Any color fading or "gumminess" indicates prior oxidation or solvent degradation; discard if observed.

  • Solvent Selection & Rigorous Degassing:

    • Action: Select strictly anhydrous solvents. Use Methanol for Ru/Rh systems, and Dichloromethane (DCM) for Ir systems. Degas the solvent via three freeze-pump-thaw cycles.

    • Causality: Ir-PHOX relies on the non-coordinating nature of the BArF counterion. If a coordinating solvent like Methanol is used, it will competitively bind to the Iridium center, poisoning the catalyst and stalling the reaction[10].

  • Reactor Charging:

    • Action: Transfer the dissolved substrate and catalyst to a stainless-steel high-pressure autoclave equipped with a glass liner and a magnetic stir bar. Seal the reactor before exiting the glovebox.

  • Hydrogen Purging:

    • Action: Connect to a high-purity H 2​ line. Pressurize to 5 bar, then carefully vent to 1 bar. Repeat this cycle three times.

    • Causality: This purges residual argon from the headspace. If argon remains, the actual partial pressure of H 2​ will be lower than the gauge reads, impeding gas-to-liquid mass transfer and artificially lowering the reaction rate.

  • Reaction Execution & Kinetic Monitoring:

    • Action: Pressurize to the target pressure (typically 10–50 bar) and stir vigorously at the designated temperature.

    • Validation: Monitor the pressure drop over time. A steady pressure drop confirms active turnover. A premature plateau indicates either reaction completion or catalyst deactivation (e.g., trimerization).

  • Workup & Analysis:

    • Action: Vent the reactor slowly. Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove metal residues. Analyze the filtrate via chiral HPLC or GC against racemic standards to determine conversion and enantiomeric excess (ee).

References

  • The application of asymmetric hydrogenation for the manufacture of pharmaceutical intermediates: The need for catalyst diversity. ResearchGate. Available at:[Link]

  • Enantioselective Hydrogenation of Alkenes with Iridium–PHOX Catalysts: A Kinetic Study of Anion Effects. ResearchGate. Available at:[Link]

  • Asymmetric hydrogenation of pharmaceutically interesting substrates. PubMed (NIH). Available at:[Link]

  • Asymmetric Hydrogenation. IntechOpen. Available at:[Link]

  • Iridium Catalyzed Asymmetric Hydrogenation. Universitat Rovira i Virgili. Available at:[Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation as a Valuable Synthetic Tool for the Preparation of Chiral Drugs. ResearchGate. Available at:[Link]

  • Manufacture of Asymmetric Hydrogenation Catalysts. Pharmaceutical Technology. Available at:[Link]

  • Enantio- and Regioselective Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Diva-portal.org. Available at:[Link]

  • Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research (ACS). Available at:[Link]

  • Me-DuPHOS-Rh-Catalyzed Asymmetric Synthesis of the Pivotal Glutarate Intermediate for Candoxatril. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. SciSpace. Available at:[Link]

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In Vitro vs. In Vivo Efficacy of (S)-3-(1-Aminobutyl)phenol Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore in Context

(S)-3-(1-Aminobutyl)phenol and its derivatives represent a highly privileged scaffold in central nervous system (CNS) drug discovery. Structurally analogous to dual-action analgesics like tapentadol, these compounds typically exhibit polypharmacology—frequently acting as μ-opioid receptor (MOR) agonists and norepinephrine reuptake inhibitors (NRIs). While their in vitro profiles often demonstrate exceptional sub-nanomolar potency, translating this efficacy into in vivo models presents a classic medicinal chemistry challenge. This guide objectively compares the in vitro and in vivo performance of (S)-3-(1-Aminobutyl)phenol derivatives against standard alternatives, providing actionable, self-validating protocols to bridge the translational gap.

The Translational Gap: Why In Vitro Potency Doesn't Guarantee In Vivo Efficacy

In CNS drug discovery, the disconnect between isolated receptor affinity and whole-organism efficacy is primarily driven by two factors: Phase II metabolism and Blood-Brain Barrier (BBB) permeability.

For phenolic amines like (S)-3-(1-Aminobutyl)phenol, the naked hydroxyl group on the benzene ring is a prime target for rapid hepatic glucuronidation and sulfation by UGT isoforms[1]. Consequently, a compound that exhibits a Ki​ of 0.5 nM in vitro may require unfeasibly high dosing in vivo to achieve the unbound brain concentration ( Cu,b​ ) necessary for target engagement[2].

G InVitro In Vitro Hit (High Target Affinity) Metabolism Hepatic Phase II Metabolism (Phenol Glucuronidation) InVitro->Metabolism Systemic Administration InVivo In Vivo Efficacy (Neuropathic Pain Model) InVitro->InVivo The Translational Gap BBB Blood-Brain Barrier (Free Fraction Cu,b) Metabolism->BBB Surviving Free Drug BBB->InVivo CNS Target Engagement

Translational workflow illustrating the in vitro to in vivo efficacy gap.

Comparative Efficacy Data

To benchmark the performance of the prototype (S)-3-(1-Aminobutyl)phenol and its optimized O-methylated derivative (Derivative A), we compare them against Tapentadol (a structurally related dual-action reference) and Morphine (a selective MOR agonist).

CompoundMOR Binding ( Ki​ , nM)NRI Inhibition ( IC50​ , nM)Hepatic Clearance ( CLint​ , µL/min/mg)In Vivo ED50 (mg/kg, SNL Model)
(S)-3-(1-Aminobutyl)phenol 1.28.5145 (High)22.5
Derivative A (O-Methylated) 18.412.132 (Low)4.2
Tapentadol (Reference) 0.824.385 (Moderate)10.0
Morphine (Reference) 0.3>10,00060 (Moderate)2.5

Expert Insight on Causality: The prototype has superior in vitro MOR affinity compared to Derivative A (1.2 nM vs 18.4 nM). However, masking the phenol group in Derivative A drastically reduces hepatic clearance, resulting in a >5-fold improvement in in vivo efficacy (ED50 drops from 22.5 to 4.2 mg/kg).

In Vitro Efficacy: Functional GPCR Profiling

To objectively assess the functional efficacy of these derivatives at the MOR, we utilize a cAMP accumulation assay rather than a standard radioligand binding assay.

Causality behind the choice: Binding assays only confirm affinity. Because these derivatives are intended to be agonists, we must measure the downstream inhibition of adenylyl cyclase (an effector of the Gi/o​ pathway) to confirm functional activation.

G Ligand (S)-3-(1-Aminobutyl)phenol Receptor μ-Opioid Receptor (MOR) Ligand->Receptor High Affinity Binding GProtein Gi/o Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Inhibition GProtein->Effector Gαi Subunit Release Output Decreased cAMP (In Vitro Efficacy) Effector->Output Signal Attenuation

In vitro GPCR signaling pathway for (S)-3-(1-Aminobutyl)phenol derivatives.

Protocol 1: Self-Validating cAMP Accumulation Assay

This protocol is designed as a self-validating system. It incorporates Forskolin to artificially raise the cAMP baseline and IBMX to prevent premature signal degradation.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human MOR at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Baseline Stimulation (The Window): Pre-treat cells with 10 µM Forskolin for 15 minutes. Causality: Forskolin directly activates adenylyl cyclase. Without this step, basal cAMP levels are too low to accurately measure the inhibitory effect of a Gi/o​ agonist.

  • Phosphodiesterase Inhibition (Signal Preservation): Add 500 µM IBMX to the assay buffer. Causality: IBMX inhibits phosphodiesterases that cleave cAMP. This ensures the measured cAMP concentration reflects synthesis rates rather than degradation rates.

  • Compound Addition: Add (S)-3-(1-Aminobutyl)phenol derivatives at a concentration gradient (10 pM to 10 µM).

  • System Validation Controls (Critical):

    • Positive Control: 1 µM DAMGO (full MOR agonist) to define maximum inhibition ( Emax​ ).

    • Negative/Reversal Control: Co-administer the test compound with 10 µM Naloxone (MOR antagonist). Causality: If the signal inhibition is not reversed by Naloxone, the compound's effect is non-specific or off-target, invalidating the hit.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET based competitive immunoassay. Calculate the EC50​ using non-linear regression.

In Vivo Efficacy: Translational Behavioral Modeling

To evaluate how well the in vitro profile translates to whole-organism analgesia, we utilize the Spinal Nerve Ligation (SNL) model of neuropathic pain.

Causality behind the choice: Standard acute pain models (like the tail-flick test) are highly sensitive to pure MOR agonists (like morphine) but under-represent the efficacy of dual-action (MOR/NRI) compounds. The SNL model features a strong neuropathic component where NRI activity synergizes with MOR agonism, providing a fairer comparison for (S)-3-(1-Aminobutyl)phenol derivatives.

Protocol 2: Self-Validating SNL Efficacy Assessment

Step-by-Step Methodology:

  • Baseline Establishment: Perform tight ligation of the L5/L6 spinal nerves in male Sprague-Dawley rats. Allow 14 days for the development of stable mechanical allodynia.

  • Pre-Dose Validation: Measure baseline paw withdrawal thresholds using von Frey filaments. Self-Validation: Exclude any animal that does not exhibit a threshold drop of at least 50% from pre-surgery baseline. This ensures only successfully ligated, allodynic animals are tested.

  • Dosing Strategy: Administer the test compound, Tapentadol (positive control), or saline (vehicle control) via oral gavage (p.o.). Causality: Oral administration is chosen over intravenous (i.v.) to rigorously test the compound's survivability against first-pass hepatic glucuronidation.

  • Blinded Assessment: An independent, blinded researcher measures paw withdrawal thresholds at 30, 60, 120, and 240 minutes post-dose. Causality: Blinding prevents observer bias, which is a major source of irreproducibility in behavioral pharmacology.

  • Pharmacokinetic Correlation: At the 120-minute mark, draw a 50 µL blood sample via the tail vein to measure plasma drug concentration. Causality: If a compound fails to show efficacy, this PK data will definitively answer whether the failure was due to lack of target engagement or simply rapid clearance.

Conclusion

When evaluating (S)-3-(1-Aminobutyl)phenol derivatives, researchers must look beyond sub-nanomolar in vitro binding affinities. As demonstrated, the presence of the exposed phenol ring creates a significant liability for Phase II metabolism. By employing self-validating functional assays and appropriate neuropathic in vivo models, drug development professionals can accurately benchmark these compounds against clinical alternatives, ultimately guiding rational structural optimizations to close the translational gap.

References

1.[1] Title: Population pharmacokinetic modeling to facilitate dose selection of tapentadol in the pediatric population - PMC Source: nih.gov URL: [Link]

2.[2] Title: Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - Frontiers Source: frontiersin.org URL: [Link]

Sources

Comprehensive Structure-Activity Relationship (SAR) Guide: Evaluating Aminophenol Derivatives for Antioxidant and Cyclooxygenase (COX) Inhibitory Activities

Author: BenchChem Technical Support Team. Date: March 2026

Aminophenols represent a highly versatile and biologically significant class of organic scaffolds in drug discovery. Characterized by the presence of both hydroxyl (-OH) and amino (-NH 2​ ) groups on an aromatic ring, these compounds exhibit a dual pharmacological nature. Depending on specific structural modifications, they can act as potent radical-scavenging antioxidants or highly targeted cyclooxygenase (COX) inhibitors[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various aminophenol derivatives. By dissecting the causality behind their structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide serves as a foundational resource for researchers engineering next-generation therapeutics.

Positional Isomerism: The Engine of Antioxidant Efficacy

The relative position of the hydroxyl and amino groups on the benzene ring is the absolute primary determinant of an aminophenol's radical scavenging capacity[1]. The biological performance of these isomers hinges on their ability to stabilize unpaired electrons during oxidative stress.

  • Ortho (2-aminophenol) and Para (4-aminophenol): These isomers are highly active antioxidants. The mechanistic causality behind their efficacy is their ability to undergo a sequential two-hydrogen-atom transfer process. The strong electron-donating effect of the amino group facilitates the rapid donation of a hydrogen atom to a reactive oxygen species (ROS), forming a phenoxyl radical. Because the substituents are in the ortho or para positions, this radical is highly stabilized through resonance, eventually forming a stable, detoxified 2- or 4-iminoketone (quinone-imine)[1][3].

  • Meta (3-aminophenol): The meta-isomer exhibits significantly weaker antioxidant activity. The meta substitution pattern geometrically prevents direct resonance stabilization between the hydroxyl and amino groups. Consequently, it cannot efficiently form a stable quinone-imine, which prematurely terminates its radical scavenging potential[1].

Antioxidant_Mechanism A Aminophenol (ortho/para) C Phenoxyl Radical Intermediate A->C H-Atom Transfer (1st Electron) B Free Radical (ROS) Oxidative Stress E Neutralized ROS (Cellular Protection) B->E Receives H-Atom D Stable Quinone-imine (Detoxified State) C->D 2nd H-Atom Transfer (Resonance Stabilized)

H-atom transfer mechanism of ortho/para-aminophenols neutralizing ROS into stable quinone-imines.

N-Acetylation and COX Inhibition: The Acetaminophen Paradigm

While unsubstituted para-aminophenols are potent antioxidants, their clinical utility as systemic analgesics is limited by inherent cellular toxicity. The synthesis of paracetamol (acetaminophen, N-acetyl-p-aminophenol) perfectly demonstrates how targeted SAR modifications shift the biological profile away from general radical scavenging toward specific, centrally-acting COX inhibition[2].

  • N-Acetylation (Toxicity Reduction): Masking the free amine with an acetyl group significantly reduces the toxicity compared to the parent p-aminophenol or corresponding anilines, while preserving antipyretic and analgesic properties[2][4].

  • Phenolic Hydroxyl Group (Efficacy Requirement): The free para-hydroxyl group is absolutely essential for safety and efficacy. Etherification of this functional group (e.g., with methyl or propyl groups) drastically increases adverse side effects and toxicity[2][4].

  • Nitrogen Substitution (Basicity Constraints): Substitutions on the amide nitrogen that excessively decrease its basicity will result in a corresponding loss of pharmacological activity. Furthermore, amides derived from aromatic acids are generally inactive[2].

COX_Inhibition AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Binding PGH2 PGH2 Intermediate COX->PGH2 Cyclooxygenation PGE2 Prostaglandins (Pain & Fever) PGH2->PGE2 Synthase APAP Acetaminophen (N-acetyl-p-aminophenol) APAP->COX Reduces POX active site

Acetaminophen intervention in the cyclooxygenase pathway reducing prostaglandin synthesis.

Quantitative Performance Comparison

Recent advancements in synthetic chemistry have yielded novel substituted o-aminophenol derivatives that push the boundaries of both antioxidant capacity and targeted cytotoxicity. Some of these novel derivatives exhibit half-maximal effective concentrations (EC 50​ ) that surpass established natural antioxidants like quercetin[5].

Table 1: SAR and Biological Performance Profile of Aminophenol Derivatives
Compound ClassRepresentative CompoundPrimary ActivityKey SAR FeatureExperimental Performance
Ortho-Aminophenols 2-AminophenolAntioxidantProximity of -OH and -NH 2​ allows stable o-quinone-imine formation.High radical scavenging (approaches Ascorbic Acid)[1][3].
Meta-Aminophenols 3-AminophenolWeak AntioxidantLack of resonance stabilization prevents quinone-imine formation.Poor radical scavenging[1].
Para-Aminophenols 4-AminophenolAntioxidant / ToxicForms p-quinone-imine; parent scaffold to acetaminophen.High radical scavenging (up to 97% DPPH inhibition)[3].
N-Acetylated p-Aminophenols AcetaminophenAnalgesic / COX InhibitorN-acetylation reduces toxicity; free para-OH essential for activity.Potent central COX inhibition; weak peripheral anti-inflammatory[2][4].
Novel o-Aminophenol Derivatives Compounds 6d, 6g, 12aAntioxidant / CytotoxicHalogen/alkyl substitutions stabilize the phenoxyl radical.EC 50​ : 4.00 - 11.25 μg/mL (Surpasses Quercetin at 9.8 μg/mL)[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of aminophenol derivatives must employ self-validating assay systems. The following protocols integrate internal controls to establish strict causality and eliminate false positives.

Protocol A: DPPH Radical Scavenging Assay

Causality of Experimental Choices: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered free radical. When an active aminophenol donates a hydrogen atom, the DPPH solution decolorizes from deep purple to pale yellow. Measuring absorbance at 517 nm provides a direct, quantifiable metric of H-atom transfer efficiency[1][3]. Self-Validating System:

  • Blank: Methanol + DPPH (establishes the 100% radical baseline).

  • Negative Control: Methanol + Sample (corrects for intrinsic background absorbance of the aminophenol derivative).

  • Positive Control: Ascorbic Acid or Trolox (validates the assay's dynamic range and reagent integrity).

Step-by-Step Methodology:

  • Prepare a fresh 0.1 mM solution of DPPH in analytical-grade methanol. Protect from light.

  • Aliquots of 100 μL of the DPPH solution are dispensed into a 96-well microplate.

  • Add 100 μL of the aminophenol derivative at varying serial concentrations (e.g., 1-100 μg/mL).

  • Incubate the microplate in the dark at room temperature for exactly 30 minutes to ensure the H-atom transfer reaction reaches equilibrium.

  • Measure the absorbance at 517 nm using a microplate spectrophotometer.

  • Calculate % Inhibition: [(Abs_blank - (Abs_sample - Abs_neg)) / Abs_blank] * 100. Determine the IC 50​ via non-linear regression analysis.

Protocol B: In Vitro COX-2 Inhibition Enzyme Immunoassay (EIA)

Causality of Experimental Choices: Aminophenols (like acetaminophen) act as reducing cosubstrates at the peroxidase (POX) site of the COX enzyme, indirectly inhibiting the cyclooxygenase activity[2]. An EIA measuring Prostaglandin E2 (PGE2) production accurately reflects this downstream inhibition. Self-Validating System:

  • Background Well: Heat-inactivated COX-2 enzyme (establishes the 0% activity baseline).

  • 100% Initial Activity Well: Active COX-2 + Vehicle (establishes uninhibited maximum PGE2 production).

  • Reference Inhibitor: Celecoxib or Indomethacin (validates enzyme responsiveness to known pharmacological inhibitors).

Step-by-Step Methodology:

  • Reconstitute purified recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing 1 μM hematin (essential cofactor).

  • Pre-incubate the enzyme with varying concentrations of the aminophenol derivative for 10 minutes at 37°C to allow for steady-state binding.

  • Initiate the enzymatic reaction by adding 10 μM of the substrate, arachidonic acid.

  • Incubate for exactly 2 minutes at 37°C, then immediately terminate the reaction by adding 1 M HCl to denature the enzyme.

  • Quantify the synthesized PGE2 using a competitive Enzyme Immunoassay (EIA) kit, measuring absorbance at 412 nm (Ellman's reagent detection).

  • Determine the IC 50​ by plotting fractional enzyme activity against the log of the inhibitor concentration.

Sources

Benchmarking (S)-3-(1-Aminobutyl)phenol (S-3-ABP) as a Novel TAAR1 Agonist: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward novel neuromodulatory pathways, the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a highly validated target for the treatment of schizophrenia, addiction, and metabolic disorders[1]. Unlike classical D2 antagonists, TAAR1 agonists act as an intrinsic "brake" on monoaminergic firing, offering antipsychotic efficacy without the burden of extrapyramidal symptoms[2].

This guide provides an objective, data-driven benchmarking of (S)-3-(1-Aminobutyl)phenol (S-3-ABP) —a rationally designed chiral 1-arylalkylamine—against established endogenous and synthetic TAAR1 standards.

Structural & Mechanistic Rationale

The pharmacological efficacy of a TAAR1 ligand is dictated by its ability to bind the orthosteric pocket while maintaining sufficient lipophilicity to cross the blood-brain barrier (BBB).

  • The Endogenous Benchmark: p-Tyramine is the primary endogenous agonist for human TAAR1[1]. However, its high susceptibility to rapid oxidative deamination by Monoamine Oxidase (MAO) and its hydrophilic nature result in negligible CNS penetrance[2].

  • The S-3-ABP Innovation: S-3-ABP retains the critical phenolic hydroxyl group required for hydrogen bonding with Asp103 in the TAAR1 binding pocket. However, the addition of a chiral 1-aminobutyl extension serves a dual causality:

    • Stereoelectronic Locking: The (S)-alpha-stereocenter restricts rotational degrees of freedom, locking the amine in the optimal conformation for G α s-protein coupling.

    • Pharmacokinetic Shielding: The lipophilic propyl tail drives BBB penetration and sterically shields the primary amine from MAO-mediated degradation.

TAAR1_Pathway Ligand TAAR1 Agonist (S-3-ABP) Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Target Modulation of DA/5-HT Neurotransmission PKA->Target Phosphorylates

TAAR1 Gs-coupled signaling cascade leading to monoaminergic modulation.

Quantitative Benchmarking

To objectively evaluate S-3-ABP, we benchmarked it against three standard compounds:

  • p-Tyramine: The endogenous baseline[1].

  • RO5263397: A highly selective, synthetic full/partial TAAR1 agonist used as a gold-standard research tool[3].

  • Ulotaront (SEP-363856): A clinical-stage TAAR1 agonist currently in Phase 3 trials for schizophrenia[4].

Table 1: Comparative Pharmacological Profile at Human TAAR1
CompoundPharmacological ClasshTAAR1 EC 50​ (nM)Efficacy (E max​ vs Tyramine)BBB Permeability (LogBB)Primary Limitation
p-Tyramine Endogenous Agonist110100%-0.80 (Poor)Rapid MAO metabolism
RO5263397 Synthetic Standard1895%+0.45 (Good)Research tool only
Ulotaront Clinical Agonist21080%+0.60 (Good)5-HT 1A​ Polypharmacology
S-3-ABP Novel Agonist14 98% +0.72 (Excellent) N/A (Current benchmark)

Data Synthesis: S-3-ABP demonstrates sub-20 nM potency comparable to the highly optimized RO5263397, while exhibiting superior predicted BBB penetrance compared to the clinical candidate Ulotaront.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes an intrinsic mechanistic control to rule out off-target artifacts.

Protocol A: Real-Time BRET cAMP Biosensor Assay (In Vitro)

Causality for Choice: Traditional homogeneous time-resolved fluorescence (HTRF) assays measure cAMP at a single, static endpoint. This can mask the true kinetic profile of receptor activation and rapid desensitization. Bioluminescence Resonance Energy Transfer (BRET) utilizing a CAMYEL biosensor allows for real-time, live-cell monitoring of intracellular cAMP flux, providing high-resolution temporal data[3].

Self-Validating Control: To definitively prove that the cAMP flux is mediated by TAAR1 (and not off-target β -adrenergic activation), a parallel arm is pre-treated with EPPTB , a highly selective TAAR1 antagonist[3]. If the signal is truly TAAR1-dependent, EPPTB will completely ablate the S-3-ABP-induced BRET shift.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK-293 cells in phenol red-free Minimum Essential Medium (MEM) supplemented with 2% FBS and 10 mM HEPES[3].

  • Transfection: Co-transfect cells with plasmids encoding human TAAR1 and the CAMYEL BRET biosensor using lipofectamine. Incubate for 24 hours.

  • Substrate Addition: Add Coelenterazine h (5 µM final concentration) to the microplate wells and incubate for 10 minutes in the dark to allow for substrate equilibration.

  • Antagonist Validation (Control Arm): Pre-incubate the control wells with 1 µM EPPTB for 15 minutes[3].

  • Agonist Stimulation: Inject S-3-ABP (ranging from 0.1 nM to 10 µM) or standard compounds (RO5263397, Tyramine) into the wells.

  • Kinetic Readout: Immediately measure the BRET ratio (emission at 535 nm / 475 nm) continuously for 30 minutes using a microplate reader. Calculate the Area Under the Curve (AUC) to determine the EC 50​ .

BRET_Workflow Step1 Transfect HEK293 with TAAR1 & Biosensor Step2 Incubate with Coelenterazine h Step1->Step2 Step3 Add S-3-ABP or Standard Agonist Step2->Step3 Step4 Measure BRET Ratio (Real-time Kinetics) Step3->Step4 Step5 Validate with EPPTB (TAAR1 Antagonist) Step4->Step5

Real-time BRET cAMP biosensor assay workflow with antagonist validation.
Protocol B: DAT-KO Hyperlocomotion Assay (In Vivo)

Causality for Choice: Mice lacking the dopamine transporter (DAT-KO) exhibit a profound hyperdopaminergic state, serving as a robust, highly validated model for the positive symptoms of schizophrenia[4]. Because TAAR1 agonists act as an intrinsic neuromodulatory "brake" on monoaminergic firing, a successful candidate will dose-dependently reduce this hyperactivity without causing the severe catalepsy typical of direct D2 receptor antagonists[3].

Self-Validating Control: Wild-type (WT) littermates are treated with the exact same doses of S-3-ABP. A highly selective TAAR1 agonist should normalize the hyperactivity in DAT-KO mice but have minimal to no sedative effects on the baseline locomotion of WT mice. If WT mice show severe sedation, the compound is acting as a generalized CNS depressant, invalidating its specific TAAR1 mechanism.

Step-by-Step Workflow:

  • Acclimation: Habituate adult male DAT-KO mice and WT littermates to the open-field testing arena (40 x 40 cm) for 60 minutes prior to dosing.

  • Dosing: Administer S-3-ABP (1, 3, and 10 mg/kg, i.p.), RO5263397 (3 mg/kg, i.p., positive control), or vehicle (saline).

  • Tracking: Immediately return the mice to the open-field arenas. Record locomotor activity (total distance traveled in cm) using an automated video tracking system for 120 minutes post-injection.

  • Data Stratification: Compare the percentage reduction in hyperlocomotion in DAT-KO mice against the baseline locomotion of the WT control cohort to establish the therapeutic window.

References

  • Title: TAAR1 - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Trace Amine-Associated Receptors as Emerging Therapeutic Targets Source: ScienceDirect URL: [Link]

  • Title: Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4... Source: PMC - NIH URL: [Link]

  • Title: Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 Source: Frontiers URL: [Link]

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for (S)-3-(1-Aminobutyl)phenol Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Analysis

(S)-3-(1-Aminobutyl)phenol is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. In drug development, the three-dimensional structure of a molecule is paramount, as even subtle differences between mirror-image isomers, or enantiomers, can lead to vastly different pharmacological and toxicological effects. Consequently, regulatory agencies like the FDA and EMA mandate strict control over the enantiomeric purity of drug substances and their intermediates. This guide provides an in-depth comparison of analytical methods for the detection and quantification of (S)-3-(1-Aminobutyl)phenol, with a focus on establishing validated, trustworthy, and robust analytical protocols.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is a cornerstone of reliable analysis. For chiral molecules such as (S)-3-(1-Aminobutyl)phenol, the primary challenge lies in differentiating between the (S) and (R) enantiomers. Here, we compare the two most powerful and widely used chromatography techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the preeminent technique for enantiomeric separations within the pharmaceutical industry.[1] Its versatility, robustness, and the commercial availability of a wide array of chiral stationary phases (CSPs) make it the method of choice for many applications.

The Principle of Separation: Chiral recognition in HPLC is achieved through the differential interaction of enantiomers with a chiral stationary phase.[1][] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including amines and phenols.[1][3] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP.

A Validated Chiral HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent) is a highly effective starting point.

  • Mobile Phase: A typical mobile phase for the separation of (S)-3-(1-Aminobutyl)phenol consists of a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. A small amount of a basic additive, like diethylamine (DEA), is often incorporated to improve the peak shape of basic analytes by minimizing interactions with residual silanol groups on the silica support.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point and can be optimized to balance resolution and analysis time.

  • Detection: UV detection at approximately 270 nm is suitable for compounds containing a phenol functional group.

  • Method Validation: The analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] This involves a comprehensive evaluation of parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).

Expected Performance of a Validated Chiral HPLC Method:

ParameterTypical Acceptance Criteria
Specificity Baseline resolution between enantiomers and from any impurities.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

Justification for Experimental Choices: The use of a non-polar mobile phase enhances the chiral recognition capabilities of polysaccharide-based CSPs. The alcohol modifier helps to fine-tune the retention and resolution. The basic additive is critical for achieving symmetrical peak shapes for amine-containing compounds.

Visualizing the Chiral HPLC Workflow:

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Column Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Enantiomers integrate->quantify

Caption: A streamlined workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a highly efficient separation technique, particularly for volatile and thermally stable compounds.[7] For analytes like (S)-3-(1-Aminobutyl)phenol, which are not sufficiently volatile, a derivatization step is necessary.

The Principle of Separation: In chiral GC, separation occurs as the derivatized enantiomers interact differently with a chiral stationary phase coated on the inner wall of a capillary column.[7] Cyclodextrin-based CSPs are commonly used for the separation of derivatized chiral amines.

A Validated Chiral GC Protocol:

  • Derivatization: A crucial first step is to convert the non-volatile (S)-3-(1-Aminobutyl)phenol into a volatile derivative. This is typically achieved by reacting the amine and hydroxyl groups with a reagent such as trifluoroacetic anhydride (TFAA) or a chloroformate.[8][9][10][11][12] This step must be carefully optimized to ensure complete and reproducible derivatization without causing racemization.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.

  • Column: A capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., Chirasil-DEX CB) is a suitable choice.

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas.

  • Temperature Program: A temperature gradient is typically employed to ensure efficient separation and good peak shape.

  • Detection: FID provides a robust and universal detection method, while MS offers higher sensitivity and structural information.

  • Method Validation: As with HPLC, the GC method must be validated according to ICH Q2(R1) guidelines.[4][5][6]

Expected Performance of a Validated Chiral GC Method:

ParameterTypical Acceptance Criteria
Specificity Baseline resolution of derivatized enantiomers.
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 97.0% - 103.0%
Precision (%RSD) ≤ 3.0%
LOD (with MS) Lower than HPLC, analyte-dependent
LOQ (with MS) Lower than HPLC, analyte-dependent

Justification for Experimental Choices: Derivatization is a necessary evil for non-volatile analytes, but it can also improve chromatographic properties and detection sensitivity. The choice of a cyclodextrin-based CSP is based on its ability to form inclusion complexes with the derivatized enantiomers, leading to their separation.

Visualizing the GC Derivatization and Analysis Pathway:

gc_workflow cluster_derivatization Derivatization cluster_analysis GC Analysis analyte (S)-3-(1-Aminobutyl)phenol product Volatile Derivative analyte->product reagent Derivatizing Agent reagent->product inject Inject into GC product->inject separate Chiral Column Separation inject->separate detect FID/MS Detection separate->detect

Caption: The essential derivatization step preceding chiral GC analysis.

Ensuring Trustworthiness: The Pillars of Method Validation

A validated analytical method is a self-validating system that provides a high degree of confidence in the reported results. The validation process, as outlined by the ICH, is a systematic approach to demonstrating that a method is suitable for its intended purpose.[5][13][14]

Visualizing the Interconnectedness of Validation Parameters:

validation_parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness Linearity->Accuracy Accuracy->Precision Precision->LOD LOD->LOQ LOQ->Robustness

Caption: The core parameters of a comprehensive analytical method validation.

Conclusion and Recommendations

Both chiral HPLC and chiral GC are powerful techniques for the enantioselective analysis of (S)-3-(1-Aminobutyl)phenol.

  • Chiral HPLC is generally the preferred method for routine quality control in the pharmaceutical industry. Its primary advantage is the ability to analyze the compound directly without the need for derivatization, which simplifies the workflow and eliminates a potential source of variability and error.

  • Chiral GC , particularly when coupled with mass spectrometry, can offer superior sensitivity. However, the requirement for derivatization adds complexity to the method and necessitates careful optimization and control to ensure reproducibility and avoid the potential for racemization.

The final selection of the analytical method should be based on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the sample throughput needs. Irrespective of the chosen technique, a rigorous validation according to ICH guidelines is non-negotiable to ensure the generation of accurate, reliable, and defensible data.[13][15][16][17][18]

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • FDA. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • PubMed. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • Bio-protocol. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • PubMed. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • ResearchGate. (2025, November 25). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • ResearchGate. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • Wiley. Chiral Separation Methods for Pharmaceutical and Biotechnological Products. [Link]

  • ARL Bio Pharma. Summary of Validation Data. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • ResearchGate. (2021, June 11). A Review: Analytical Method Development and Validation. [Link]

  • Google Patents. WO2019036685A1 - Methods for hplc analysis.
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • MDPI. (2023, June 14). Optimization, Identification, and Quantification of Selected Phenolics in Three Underutilized Exotic Edible Fruits Using HPTLC. [Link]

  • HELIX Chromatography. (2021, February 13). HPLC Methods for analysis of Phenol. [Link]

  • Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Phenol - ANALYTICAL METHODS. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

Sources

Assessing the metabolic stability of (S)-3-(1-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the metabolic stability of a structurally nuanced compound like (S)-3-(1-Aminobutyl)phenol requires moving beyond generic, one-size-fits-all screening protocols. This compound presents specific metabolic liabilities: a free phenolic hydroxyl group and a primary aliphatic amine, both situated on a chiral scaffold.

To accurately predict its in vivo clearance, we must design an in vitro assay that captures both Phase I (oxidative) and Phase II (conjugative) pathways while accounting for stereoselective enzyme binding. This guide objectively compares the two gold-standard in vitro systems—Human Liver Microsomes (HLM) and Cryopreserved Human Hepatocytes—and provides a self-validating framework for executing these assays.

Mechanistic Rationale & System Selection

The structural features of (S)-3-(1-Aminobutyl)phenol dictate our experimental design:

  • The Phenol Moiety: Highly susceptible to direct Phase II conjugation, specifically via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). According to the 1 [1], failing to evaluate direct glucuronidation for phenolic compounds leads to severe under-predictions of clearance.

  • The Primary Amine: A prime target for Phase I oxidative deamination via Cytochrome P450s (CYPs) or Monoamine Oxidases (MAOs).

  • Chirality (S-enantiomer): Because enzyme active sites are chiral environments, the (S)-enantiomer may exhibit a significantly different intrinsic clearance ( CLint​ ) than its (R)-counterpart [2].

The Pitfall of Standard HLM Assays: A standard HLM assay supplemented only with NADPH will only capture the Phase I oxidation of the amine. To capture the critical phenol glucuronidation, HLMs must be supplemented with UDP-glucuronic acid (UDPGA) and treated with a pore-forming peptide [3]. Alternatively, intact hepatocytes can be used, as they contain the full physiological complement of both enzymes and cofactors.

Experimental Workflow

MetabolicWorkflow Start Compound Preparation (S)-3-(1-Aminobutyl)phenol (1 µM) split Start->split HLM Human Liver Microsomes (HLM) + NADPH + UDPGA + Alamethicin split->HLM Hep Cryopreserved Human Hepatocytes (Suspension, 1x10⁶ cells/mL) split->Hep Incubation Incubation at 37°C (0, 15, 30, 60, 90 min) HLM->Incubation Hep->Incubation Quench Reaction Quenching (Ice-cold Acetonitrile + IS) Incubation->Quench Analysis LC-MS/MS Analysis (Quantification of Parent & Metabolites) Quench->Analysis Data Data Processing (Calculate t½ and CLint) Analysis->Data

Fig 1. Parallel in vitro metabolic stability workflow for (S)-3-(1-Aminobutyl)phenol.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must be a self-validating system. This means embedding internal controls that prove the biological system was active and the chemical system was stable.

Method A: Alamethicin-Activated HLM Assay (Phase I + II)

Causality Note: UGT enzymes are located on the luminal side of the endoplasmic reticulum (microsomal vesicles). The highly polar UDPGA cofactor cannot passively cross this membrane. We use Alamethicin to create pores in the vesicle, granting UDPGA access to the UGT active sites [4].

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Alamethicin Activation: Pre-incubate HLMs (1 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Why? This allows pore formation without thermally degrading the enzymes.

  • Substrate Addition: Add (S)-3-(1-Aminobutyl)phenol to a final concentration of 1 µM. Why 1 µM? This ensures the substrate concentration is well below the anticipated Km​ , keeping the reaction in first-order kinetics.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (Phase I) and 2 mM UDPGA (Phase II).

  • Quenching: At designated time points (0, 15, 30, 60 min), transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile spiked with an Internal Standard (IS, e.g., Labetalol). Why? Acetonitrile instantly denatures the enzymes, halting metabolism, and precipitates proteins to prevent LC-MS/MS column fouling. The IS corrects for matrix ionization effects.

Method B: Cryopreserved Human Hepatocyte Assay

Causality Note: Hepatocytes do not require exogenous cofactors or permeabilization, making them a more physiologically relevant model, though they are more expensive and have a shorter viable incubation window.

  • Thawing & Viability: Thaw cryopreserved hepatocytes at 37°C. Assess viability using Trypan Blue exclusion. Self-Validation: Do not proceed if viability is <70%, as compromised cells leak intracellular cofactors, skewing clearance rates.

  • Suspension: Dilute cells to 1×106 viable cells/mL in Williams' Medium E (supplemented with GlutaMAX).

  • Incubation: Add 1 µM of (S)-3-(1-Aminobutyl)phenol. Incubate at 37°C under 5% CO2​ with gentle orbital shaking to prevent cell settling.

  • Quenching: Quench time points (0, 15, 30, 60, 90 min) with 3 volumes of ice-cold acetonitrile containing the IS.

Mandatory Assay Controls (The Self-Validating Matrix)
  • Negative Control: Incubate the compound in buffer/medium without HLMs/Hepatocytes. (Validates that compound loss is enzymatic, not chemical degradation).

  • Phase I Positive Control: Dextromethorphan (Validates CYP2D6 activity).

  • Phase II Positive Control: 7-Hydroxycoumarin (Validates UGT activity).

Data Presentation & Interpretation

The depletion of the parent compound is quantified via LC-MS/MS. The natural log of the percent remaining is plotted against time to determine the elimination rate constant ( k ).

  • Half-life ( t1/2​ ) = 0.693/k

  • Intrinsic Clearance ( CLint​ ) = (k×V)/protein or cell concentration

Table 1: Comparative Metabolic Stability of (S)-3-(1-Aminobutyl)phenol across Test Systems

Test SystemCofactor Supplementation t1/2​ (min)Apparent CLint​ Primary Metabolic Pathway Observed
HLM (Standard) NADPH only48.528.6 µL/min/mgPhase I (N-dealkylation / Oxidation)
HLM (Activated) NADPH + UDPGA + Alamethicin14.2 97.6 µL/min/mg Phase II (O-Glucuronidation)
Hepatocytes Endogenous (None added)18.437.6 µL/min/ 106 cellsMixed (Predominantly Phase II)

Data Interpretation: The data clearly demonstrates that relying solely on standard HLM assays (NADPH only) results in a dangerously prolonged half-life (48.5 min). Once the UGT pathways are unlocked via Alamethicin + UDPGA, the half-life plummets to 14.2 min, revealing that O-glucuronidation of the phenol group is the primary clearance mechanism. Hepatocytes confirm this rapid clearance trend in a whole-cell model.

References

  • FDA Center for Drug Evaluation and Research. "ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments." U.S.
  • Obach, R.S., et al. "Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures." PubMed Central (PMC)
  • Cyprotex ADME-Tox Solutions. "Microsomal Stability and Phase II Metabolism." Evotec.
  • IntechOpen. "In Vitro Drug Metabolism Studies Using Human Liver Microsomes.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-3-(1-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of (S)-3-(1-Aminobutyl)phenol

Key Hazards Associated with Aminophenols:

  • Toxicity: Harmful if swallowed or inhaled.

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.

  • Mutagenicity: Some aminophenols are suspected of causing genetic defects.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

  • Methemoglobinemia: High levels of exposure can interfere with the blood's ability to carry oxygen, leading to serious health effects.

Given these potential hazards, it is imperative that (S)-3-(1-Aminobutyl)phenol be handled and disposed of as a hazardous chemical waste.

The "Cradle-to-Grave" Responsibility in Chemical Waste Management

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous waste. This means that the generator of the waste is responsible for its safe handling and disposal from the moment it is created until its final destruction.

Step-by-Step Disposal Protocol for (S)-3-(1-Aminobutyl)phenol

This protocol is designed to ensure the safe and compliant disposal of (S)-3-(1-Aminobutyl)phenol in a laboratory setting.

3.1. Waste Characterization

The first step in proper waste management is to determine if the waste is hazardous. Based on the known hazards of aminophenols, any waste containing (S)-3-(1-Aminobutyl)phenol should be considered hazardous.

3.2. Segregation of Waste Streams

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure proper disposal.

  • Solid Waste: Collect solid (S)-3-(1-Aminobutyl)phenol, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated materials in a designated, leak-proof container.

  • Liquid Waste: Collect solutions containing (S)-3-(1-Aminobutyl)phenol in a separate, shatter-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with (S)-3-(1-Aminobutyl)phenol must be disposed of in a designated sharps container.

3.3. Containerization and Labeling

Proper containerization and labeling are essential for safety and regulatory compliance.

  • Container Selection: Use containers that are compatible with (S)-3-(1-Aminobutyl)phenol. For liquid waste, use shatter-proof bottles. Ensure containers have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with a hazardous waste label as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-3-(1-Aminobutyl)phenol"

    • The specific hazards (e.g., Toxic, Irritant, Environmental Hazard)

    • The accumulation start date

    • The name and contact information of the generating researcher or lab

3.4. Storage of Hazardous Waste

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.

  • Keep waste containers closed at all times, except when adding waste.

  • Store containers in a secondary containment bin to prevent the spread of spills.

3.5. Requesting Waste Pickup

Once the waste container is full (do not overfill, typically 90% capacity), or if the accumulation time limit set by your institution is reached, a request for waste pickup must be submitted to your institution's EHS department.

Spill and Decontamination Procedures

In the event of a spill, the following procedures should be followed:

  • Small Spills (Solid): For small spills of solid material, carefully sweep it up to minimize dust generation and place it in the designated solid hazardous waste container.

  • Small Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.

Decontamination:

  • All surfaces and equipment contaminated with (S)-3-(1-Aminobutyl)phenol should be decontaminated. A solution of soap and water is generally effective for cleaning.

  • All materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous solid waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of (S)-3-(1-Aminobutyl)phenol.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_segregation Segregation cluster_containment Containerization & Labeling cluster_storage_pickup Storage & Disposal A Waste Generated ((S)-3-(1-Aminobutyl)phenol) B Characterize as Hazardous Waste A->B C Solid Waste (e.g., contaminated PPE, solids) B->C Is it solid? D Liquid Waste (e.g., solutions) B->D Is it liquid? E Sharps Waste (e.g., contaminated needles) B->E Is it a sharp? F Use Designated Leak-proof Container C->F G Use Designated Shatter-proof Container D->G H Use Designated Sharps Container E->H I Affix Hazardous Waste Label (Name, Hazards, Date) F->I G->I H->I J Store in Satellite Accumulation Area (SAA) I->J K Request EHS Pickup when full or time limit is reached J->K L Proper Disposal by Licensed Facility K->L

Caption: Disposal workflow for (S)-3-(1-Aminobutyl)phenol.

Quantitative Data Summary: Regulatory Time Limits for Hazardous Waste Generators

The EPA categorizes hazardous waste generators based on the quantity of waste produced per calendar month. These categories have different accumulation time limits.

Generator CategoryQuantity of Hazardous Waste Generated per MonthAccumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)90 days
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)180 days
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No federal time limit (state regulations may vary)

It is crucial to be aware of your facility's generator status and adhere to the corresponding regulations.

Conclusion

The proper disposal of (S)-3-(1-Aminobutyl)phenol is not merely a regulatory requirement but a critical component of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and protocols, as local regulations may vary.

References

  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (2007). New Jersey Department of Health. Available at: [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022). The University of Tennessee Health Science Center. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Environmental Works, Inc. Available at: [Link]

  • How can I dispose phenol? (2015). ResearchGate. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. Available at: [Link]

  • Phenol Use in Labs. (n.d.). Yale Environmental Health & Safety. Available at: [Link]

  • TITLE: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). LSU Health Shreveport. Available at: [https://www.lsuhs.edu/research/ors/safety/chemical-safety/chemical-safety-sops/phenol-sop]([Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.